molecular formula C9H12N2O5S B1195803 TIAZOFURIN CAS No. 92952-40-4

TIAZOFURIN

Cat. No.: B1195803
CAS No.: 92952-40-4
M. Wt: 260.27 g/mol
InChI Key: FVRDYQYEVDDKCR-UHFFFAOYSA-N
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Description

Significance of Guanosine (B1672433) Triphosphate (GTP) Biosynthesis in Cellular Processes

Guanosine triphosphate (GTP) is an essential purine (B94841) nucleotide involved in a multitude of fundamental cellular processes. Its biosynthesis is therefore tightly regulated to meet the varying demands of the cell.

Role of GTP in Nucleic Acid Synthesis and Signal Transduction

GTP serves as a crucial building block for the synthesis of both DNA and RNA. researchgate.netnih.gov Beyond its role in nucleic acid metabolism, GTP is also vital for energy metabolism and acts as a key component in signal transduction pathways. researchgate.netnih.gov It functions as an energy source for protein synthesis and regulates various cellular processes as a signaling molecule. nih.gov GTP also acts as an enzyme cofactor in metabolic pathways and is a precursor for glycosylation and tetrahydrobiopterin (B1682763) synthesis. nih.gov

IMPDH as the Rate-Limiting Enzyme in De Novo Guanylate Pathway

The de novo purine biosynthetic pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both adenine (B156593) and guanine (B1146940) nucleotides. nih.govelifesciences.org IMPDH catalyzes the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, converting inosine-5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.govnih.govelifesciences.orgresearchgate.netuniprot.orgplos.orgresearchgate.net This NAD+-dependent oxidation reaction is essential for regulating cell growth. uniprot.orgplos.org

Molecular Correlation Concept and IMPDH Activity in Neoplastic Cells

The concept of molecular correlation, significantly advanced by George Weber, posits that specific "pace-maker" enzymes are closely linked to neoplastic transformation and progression. nih.gov Weber's research identified that IMPDH activity is often amplified in tumors and rapidly proliferating tissues. nih.govindexcopernicus.com This observation provided a strong rationale for targeting IMPDH in chemotherapy strategies. nih.gov

In cancer cells, there is an elevated demand for guanine nucleotides, which often cannot be met solely by the purine salvage pathway. mdpi.com This reliance on de novo synthesis contributes to the high expression and activity levels of IMPDH observed in many cancers. researchgate.netnih.govindexcopernicus.commdpi.comcapes.gov.br Studies have shown that elevated IMPDH expression positively correlates with malignancy in certain cancers, such as glioblastoma, mTORC1-activated tumors, colorectal cancer, and a subset of small cell lung cancers. researchgate.net The increased activity and amount of IMPDH, along with other biosynthetic enzymes, are observed in neoplastic transformation and are amplified by a concurrent decrease in catabolic enzyme activities. capes.gov.br This upregulation of guanylate biosynthesis capacity is evident in the increased capacity of both de novo and salvage pathways as cancer cells enter the log phase of growth in tissue culture. capes.gov.br

IMPDH exists in two main isoforms in humans, IMPDH1 and IMPDH2, which share a high degree of protein similarity (84%). mdpi.comproteopedia.org While both isoforms are constitutively expressed, IMPDH2 is typically more abundant in proliferating cells and neoplastic tissues, whereas IMPDH1 is more prevalent in normal tissues like the spleen, retina, and leukocytes. mdpi.comresearchgate.net The disproportionate increase in IMPDH2 activity in neoplastic cells has made this isoform a key target for anticancer drug development. researchgate.net

Historical Context of IMPDH Inhibitors in Research

The critical role of IMPDH in nucleotide metabolism and its elevated activity in disease states, particularly cancer and viral infections, has made it a significant target for the development of inhibitory compounds. nih.govnih.govindexcopernicus.com The historical pursuit of IMPDH inhibitors has explored various chemical structures and mechanisms of action.

Discovery and Initial Characterization of Tiazofurin (B1684497) as a C-Nucleoside

This compound, also known as 2-β-D-ribofuranosylthiazole-4-carboxamide, is a synthetic C-nucleoside analogue. nih.govwikipedia.orgmdpi.comaacrjournals.orgscbt.comdrugbank.com It was first synthesized in 1977 during research aimed at developing new antiviral agents. mdpi.com this compound is structurally related to the antiviral agent ribavirin (B1680618). mdpi.com Although it exhibited weak antiviral activity, this compound was found to be effective against cancer cells. mdpi.com

This compound is considered a prodrug, requiring intracellular metabolic conversion to its active form, thiazole-4-carboxamide (B1297466) adenine dinucleotide (TAD). researchgate.netnih.govmdpi.com This conversion occurs in two sequential enzymatic steps. mdpi.com TAD is an analogue of nicotinamide (B372718) adenine dinucleotide (NAD), where the nicotinamide moiety is replaced by thiazole-4-carboxamide. mdpi.com TAD acts as a selective inhibitor of IMPDH by mimicking NAD and interacting with the NAD cofactor binding domain of both IMPDH1 and IMPDH2. indexcopernicus.commdpi.com This interaction is non-competitive with respect to IMP. mdpi.com The inhibitory effect of TAD on IMPDH activity is significantly higher than that of natural NADH. indexcopernicus.com

Early research with this compound in tissue culture and murine models demonstrated its potent inhibition of IMPDH activity, leading to decreased concentrations of GTP and dGTP. scispace.com This depletion of guanine nucleotides resulted in cytotoxicity and inhibition of tumor cell proliferation. scispace.com

In human myeloid leukemic cells, incubation with radiolabeled this compound resulted in significantly higher concentrations of TAD being produced compared to bone marrow cells from healthy individuals. scispace.com This finding provided support for investigating this compound in the treatment of myelocytic leukemia. scispace.com The inhibition of IMPDH activity by this compound in blast cells was hypothesized to decrease GTP and dGTP concentrations, thereby restraining DNA biosynthesis and potentially limiting the availability of GTP for processes like ras oncogene expression, G protein function, and specific protein biosynthesis. scispace.com

Studies have investigated the effects of this compound on IMPDH expression and activity in leukemia cell lines, such as K562 cells. nih.gov this compound was shown to depress IMPDH activity and intracellular GTP levels in these cells. nih.gov Interestingly, exposure to this compound also increased IMPDH mRNA expression in K562 cells. nih.gov These findings suggest that this compound's effects on cell proliferation and sensitivity to cytotoxic agents in leukemia cells are linked to its impact on IMPDH activity and GTP pools. nih.gov

Further research has explored the potential for synergistic chemotherapy by combining this compound with other agents. Evidence supports synergistic activity with hypoxanthine (B114508), a competitive inhibitor of the guanine salvage enzyme HGPRT. capes.gov.brnih.gov This combination targets both the de novo and salvage pathways of guanylate production. scispace.com

Other IMPDH inhibitors structurally distinct from mycophenolic acid and nucleoside-based inhibitors have also been explored for their potential as anticancer drugs. nih.govresearchgate.net For instance, selenazofurin (B1681613), a selenium analogue of this compound, is also converted intracellularly to a NAD analogue that inhibits IMPDH. mdpi.com In vitro studies indicated that selenazofurin was more potent than this compound against several cancer cell lines. mdpi.com

The historical research on this compound and other IMPDH inhibitors has underscored the importance of this enzyme as a therapeutic target and provided valuable insights into the biochemical consequences of inhibiting guanine nucleotide biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDYQYEVDDKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866787
Record name 1,4-Anhydro-1-(4-carbamoyl-1,3-thiazol-2-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-40-4, 92952-33-5, 60084-10-8
Record name NSC381855
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC367920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TIAZOFURIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanistic Research of Tiazofurin at the Molecular and Cellular Levels

Biochemical Activation and Metabolism of Tiazofurin (B1684497)

The antitumor effect of this compound is contingent upon its metabolic activation within the target cell. This process involves a series of enzymatic steps that convert the parent compound into its active form. nih.gov

This compound in its administered form is a prodrug, meaning it is biologically inactive and requires intracellular chemical modification to exert its therapeutic effect. researchgate.net The efficacy of this compound is dependent on its anabolism within the cell to an active metabolite that can inhibit its molecular target. cancer.govnih.gov This conversion process is a critical determinant of a cell's sensitivity or resistance to the drug. nih.gov

The active form of this compound is Thiazole-4-carboxamide (B1297466) Adenine (B156593) Dinucleotide (TAD). cancer.govtaylorfrancis.com The intracellular conversion is a two-step process that ultimately yields this potent enzymatic inhibitor. researchgate.net The accumulation of TAD within cells is directly correlated with the drug's cytotoxic effects. nih.gov

The conversion of this compound to TAD is catalyzed by host cell enzymes. The initial step involves the phosphorylation of this compound to this compound 5'-monophosphate (TRMP). Subsequently, the key enzyme NAD pyrophosphorylase (also known as nicotinamide (B372718) mononucleotide adenylyltransferase or NMNAT) catalyzes the condensation of TRMP with adenosine (B11128) triphosphate (ATP) to form TAD. nih.govnih.gov The activity of NAD pyrophosphorylase is a crucial factor in determining the amount of TAD that accumulates in the cell. nih.govnih.gov Lower activity of this enzyme has been associated with resistance to this compound. nih.govnih.govnih.gov Conversely, a phosphodiesterase that degrades TAD has also been identified, and lower levels of this enzyme are observed in sensitive cell lines. nih.govtaylorfrancis.com

TAD is a structural and functional analogue of Nicotinamide Adenine Dinucleotide (NAD), an essential coenzyme in numerous metabolic reactions. cancer.govnih.gov In the structure of TAD, the nicotinamide ring of NAD is replaced by a thiazole-4-carboxamide moiety. taylorfrancis.comnih.gov This structural mimicry allows TAD to interact with enzymes that normally bind NAD or its reduced form, NADH. nih.gov

FeatureNicotinamide Adenine Dinucleotide (NAD)Thiazole-4-carboxamide Adenine Dinucleotide (TAD)
Variable Group NicotinamideThiazole-4-carboxamide
Core Structure Adenine, Ribose, PyrophosphateAdenine, Ribose, Pyrophosphate
Cellular Role Coenzyme for redox reactionsEnzyme Inhibitor

Intracellular Conversion to Thiazole-4-carboxamide Adenine Dinucleotide (TAD)

Target Enzyme Inhibition and Downstream Biochemical Consequences

The primary molecular target of TAD is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of purine (B94841) nucleotide synthesis. cancer.govdrugbank.com

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme that catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govpatsnap.com This reaction is the first committed step in the de novo synthesis of guanine (B1146940) nucleotides like guanosine (B1672433) triphosphate (GTP). nih.govpatsnap.com

The active metabolite, TAD, is a potent inhibitor of IMPDH. taylorfrancis.comnih.gov Mechanistic studies have shown that TAD binds tightly to the enzyme, specifically at the NAD/NADH cofactor site. nih.gov The inhibition by TAD is non-competitive with respect to the coenzyme NAD. nih.gov This potent inhibition leads to a significant reduction in the intracellular pool of guanine nucleotides. cancer.govnih.govnih.gov The depletion of GTP disrupts essential cellular processes that are dependent on this nucleotide, including DNA and RNA synthesis, thereby impeding cell growth and proliferation. nih.govpatsnap.com

ParameterValueSource
Target Enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH) cancer.gov
Inhibitor Thiazole-4-carboxamide Adenine Dinucleotide (TAD) cancer.gov
Binding Site NAD/NADH cofactor site nih.gov
Inhibition Type Non-competitive with NAD nih.gov
Inhibition Constant (Ki) ~2 x 10⁻⁷ M nih.gov

Impact on Guanylate Pool Depletion

The potent inhibition of IMPDH by TAD directly interrupts the de novo synthesis of guanine nucleotides, leading to a significant perturbation of the intracellular nucleotide pools. This metabolic disruption is a cornerstone of this compound's cytotoxic effects.

By blocking the conversion of IMP to xanthosine 5'-monophosphate (XMP), the first committed step in guanylate synthesis, this compound causes a sharp decline in the intracellular concentrations of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). nih.govnih.gov Studies in various cell lines have consistently demonstrated this depletion. For instance, in hepatoma 3924A solid tumors, a single injection of this compound led to a rapid and marked depletion of GDP, GTP, and deoxyguanosine triphosphate (dGTP) pools. nih.gov This reduction in guanylates disrupts numerous cellular processes that are dependent on these molecules.

Concurrent with the depletion of the guanylate pool, this compound treatment leads to a significant accumulation of the IMPDH substrate, IMP. nih.gov In the aforementioned study on hepatoma 3924A, IMP pools expanded by as much as 15-fold. nih.gov This buildup is a direct consequence of the enzymatic blockade downstream.

Furthermore, this leads to an increase in the levels of 5-phosphoribosyl 1-pyrophosphate (PRPP). In the same hepatoma model, PRPP pools increased 8-fold. nih.gov The accumulation of PRPP is thought to be an indirect effect, potentially caused by the high levels of IMP inhibiting the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme in the purine salvage pathway that consumes PRPP. nih.gov

Table 1: Effect of this compound on Nucleotide Pools in Hepatoma 3924A Cells
Nucleotide PoolChange Following this compound TreatmentFold Change
GTPDecreasedN/A
GDPDecreasedN/A
dGTPDecreasedN/A
IMPIncreased~15-fold
PRPPIncreased~8-fold

Interruption of Macromolecular Synthesis

The profound alterations in nucleotide metabolism induced by this compound have significant downstream consequences, most notably the interruption of macromolecular synthesis, which is critical for cell division and survival.

DNA synthesis is critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs), including dGTP. Guanine nucleotides are essential precursors for both DNA and RNA synthesis. researchgate.net The this compound-induced depletion of the guanylate pool directly limits the availability of dGTP. Research has shown that the sustained depletion of dGTP pools is a key factor in the chemotherapeutic action of this compound. nih.gov By starving the cell of this essential building block, this compound effectively halts DNA replication, leading to an arrest of the cell cycle and ultimately inhibiting cellular proliferation.

Cellular and Molecular Responses to this compound Treatment

Modulation of Proto-oncogene Expression

This compound treatment modulates the expression of key proto-oncogenes, primarily as a consequence of its ability to deplete intracellular guanine nucleotide pools. nih.govnih.gov These genes, which are often overexpressed in cancer cells and play crucial roles in cell proliferation and survival, are sensitive to the levels of guanosine ribonucleotides. nih.gov

Treatment with this compound leads to a significant down-regulation of c-myc mRNA levels in various cancer cell lines. nih.govnih.gov In human HL-60 promyelocytic leukemia cells, this compound has been shown to induce this down-regulation. nih.gov Similarly, in rat hepatoma 3924A cells, which exhibit an 11-fold overexpression of the c-myc gene compared to normal liver tissue, this compound treatment resulted in a 3-fold reduction in c-myc gene expression after 12 hours. nih.gov This effect is directly linked to the this compound-induced decrease in GTP concentration. nih.govnih.gov The reduction in c-myc expression is considered an important part of the molecular changes that precede the induction of cellular differentiation and loss of proliferative capacity observed after this compound exposure. nih.govnih.gov

The effect of this compound on c-myb transcripts is distinct from its effect on c-myc. In studies with HL-60 cells, this compound treatment did not cause a detectable change in the level of the standard 3.8-kilobase c-myb transcripts. nih.gov However, the treatment resulted in the appearance of an additional, smaller c-myb mRNA transcript with an apparent size of 3.3 kilobases. nih.gov The emergence of this novel transcript suggests that this compound's impact on guanine nucleotide levels may affect the processing or transcription of the c-myb gene, leading to an alternative transcript, an effect not observed with several other differentiation-inducing agents. nih.gov This finding indicates that changes in c-myb expression can be dissociated from the down-regulation of c-myc during the induction of myeloid differentiation. nih.gov

The modulatory effects of this compound on proto-oncogene expression are critically dependent on the depletion of guanosine ribonucleotides. This has been demonstrated in experiments where guanosine is added back to this compound-treated cells. The addition of guanosine effectively prevents the this compound-induced down-regulation of c-myc transcripts. nih.gov Furthermore, guanosine supplementation also inhibits the appearance of the novel 3.3-kilobase c-myb transcript in HL-60 cells. nih.gov In K-562 leukemia cells, guanosine was also shown to be effective in preventing the actions of this compound, providing strong evidence that guanine nucleotides are centrally involved in the signaling pathways that regulate the expression of these proto-oncogenes. nih.gov

Table 1: Effect of this compound on Proto-oncogene Expression

Gene Cell Line Effect of this compound Reversibility with Guanosine
c-myc HL-60 Promyelocytic Leukemia Down-regulation of mRNA levels Yes
c-myc Rat Hepatoma 3924A 3-fold reduction in expression Not specified
c-myb HL-60 Promyelocytic Leukemia No change in 3.8-kb transcript; induction of a 3.3-kb transcript Yes

Induction of Cellular Differentiation

This compound is a potent inducer of cellular differentiation in certain cancer cell lines, pushing them toward a more mature, less proliferative phenotype. nih.govnih.gov This effect is a direct consequence of its mechanism of action, which involves the inhibition of IMP dehydrogenase and the subsequent depletion of the guanine nucleotide pool. nih.gov

In human HL-60 promyelocytic leukemia cells, treatment with 10 µM this compound induced a more differentiated phenotype, as confirmed by histochemical staining. nih.gov This differentiation was associated with a decrease in the expression of the myeloperoxidase gene, a loss of proliferative capacity, and reduced clonogenic survival. nih.gov The induced differentiation is consistent with a neutrophilic lineage, as evidenced by the expression of a specific phosphatidylinositol-sensitive Fc gamma-receptor III (FcRIII). nih.gov

Similarly, this compound can activate the erythroid differentiation program in K-562 human leukemia cells. nih.gov This process is initiated by early metabolic changes, including the reduction of IMP dehydrogenase activity and GTP concentration, which occur within the first six hours of treatment and precede the cells' commitment to differentiate. nih.govpnas.org

Table 2: Cellular Differentiation Markers Induced by this compound

Cell Line Differentiation Lineage Key Markers and Observations
HL-60 Myeloid (Neutrophilic) Differentiated phenotype by histochemical staining; Decreased myeloperoxidase gene expression; Expression of Fc gamma-receptor III (FcRIII)
K-562 Erythroid Activation of erythroid-specific genes (e.g., A gamma-globin)
Studies in Promyelocytic Leukemia Cell Lines (e.g., HL-60, K-562)

Research utilizing human promyelocytic leukemia cell lines, such as HL-60 and K-562, has been pivotal in elucidating the anticancer mechanisms of this compound. In these cell lines, this compound has been shown to be a potent inducer of cellular maturation and an inhibitor of proliferation. nih.gov

The primary molecular target of this compound is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. scispace.comnih.gov this compound itself is not the active inhibitor. Intracellularly, it is metabolized into thiazole-4-carboxamide adenine dinucleotide (TAD), an analogue of nicotinamide adenine dinucleotide (NAD). nih.govnih.gov TAD then potently inhibits IMPDH, leading to a significant depletion of intracellular guanosine triphosphate (GTP) pools. scispace.comnih.gov

Studies on HL-60 cells have demonstrated that exposure to this compound leads to their differentiation, a process marked by an increased capacity for phagocytosis and the ability to reduce nitroblue tetrazolium (NBT). nih.gov This commitment to differentiation is linked to a transient delay in the G1 phase of the cell cycle. nih.gov In both HL-60 and K-562 cells, this compound treatment has been observed to down-regulate the expression of critical oncogenes, including ras and myc. nih.gov The effects of this compound on these cells, such as inhibition of proliferation and induction of differentiation, can be counteracted by the addition of guanosine, which replenishes the depleted GTP pools through the salvage pathway, confirming that the drug's primary mechanism is linked to GTP deprivation. nih.govnih.gov

Table 1: Effects of this compound on Promyelocytic Leukemia Cell Lines
Cell LinePrimary EffectMolecular MechanismKey Finding
HL-60Induction of differentiation, Inhibition of proliferation nih.govIMPDH inhibition, GTP depletion, Down-regulation of ras and myc oncogenes nih.govnih.govCommitment to differentiation is mediated during the G1 phase of the cell cycle. nih.gov
K-562Induction of apoptosis, Down-regulation of oncogenes nih.govnih.govIMPDH inhibition, GTP depletion, Down-regulation of ras and myc oncogenes nih.govnih.govApoptosis is induced in a time- and dose-dependent manner. nih.gov

Programmed Cell Death Induction

A crucial aspect of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis. This process is a direct consequence of the severe metabolic stress placed on cancer cells due to GTP depletion.

Apoptosis is executed by a family of proteases known as caspases. The process is generally divided into intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases, such as Caspase-3. nih.gov The intrinsic pathway is initiated by intracellular stress and involves the activation of an initiator caspase, Caspase-9. nih.govnih.gov Activated Caspase-9 then proceeds to cleave and activate Caspase-3, which in turn cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov While direct studies detailing this compound's specific activation of Caspase-3 and Caspase-9 are part of the broader understanding of apoptosis in leukemia cells, the induction of apoptosis by this compound in K562 cells is well-documented. nih.govwhiterose.ac.uk

The depletion of intracellular GTP pools is the central event that triggers the apoptotic cascade following this compound treatment. nih.gov GTP is essential for a myriad of cellular functions, including signal transduction mediated by G-proteins, DNA and RNA synthesis, and glycoprotein synthesis. scispace.comnih.gov By inhibiting IMPDH, this compound effectively starves the cell of this critical metabolite.

Research has shown a direct link between this compound-induced GTP depletion and the onset of apoptosis in K562 cells. nih.gov This apoptotic response can be prevented by supplying the cells with guanosine, which bypasses the IMPDH block and restores GTP levels. nih.gov Conversely, the apoptotic effect is enhanced by hypoxanthine (B114508), which competes with the salvage pathway enzyme, further exacerbating the GTP deficit. nih.gov This evidence strongly suggests that the impairment of specific signal transduction pathways, which are critically dependent on GTP, is a key factor in initiating apoptosis. nih.gov

Impact on Signal Transduction Pathways

The profound depletion of GTP caused by this compound has significant downstream consequences for cellular signal transduction, particularly affecting pathways reliant on phosphoinositides.

Phosphatidylinositol (PI) and phosphatidylinositol phosphate (B84403) (PIP) kinases are crucial enzymes in the phosphoinositide signaling pathway. They are responsible for phosphorylating phosphatidylinositol to generate important second messengers like phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wisc.edu These molecules regulate a wide array of cellular processes, including cell growth, proliferation, and survival. The activity of some of these kinases can be influenced by GTP-binding proteins.

One of the key second messengers derived from the phosphoinositide pathway is inositol (1,4,5)-trisphosphate (IP3). IP3 is generated from the hydrolysis of PIP2 by the enzyme phospholipase C (PLC). Studies have indicated that treatment with this compound can lead to a depression of the phosphatidylinositol pathway. nih.gov This is suggested by an observed inhibition of PLC activity, which would consequently lead to a decrease in the production of diacylglycerol (DAG) and IP3. nih.gov A reduction in IP3 concentration would disrupt intracellular calcium signaling, further contributing to the cellular stress and dysfunction that culminates in apoptosis.

Table 2: Impact of this compound on Signal Transduction
Pathway ComponentEffect of this compoundUnderlying MechanismConsequence
GTP LevelsProfound decrease scispace.comInhibition of IMPDH by the active metabolite TAD nih.govDisruption of GTP-dependent processes, induction of apoptosis nih.gov
Phospholipase C (PLC)Suggested inhibition nih.govLikely indirect effect of GTP depletion on G-protein coupled PLC activationReduced production of second messengers
IP3 ConcentrationInferred decreaseResult of inhibited PLC activity nih.govAltered intracellular calcium signaling
Targeting of Akt/mTOR Pathway

While this compound does not directly inhibit the components of the Akt/mTOR pathway, its efficacy is critically linked to the activation state of this signaling cascade. The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, promoting anabolic processes like protein and ribosome synthesis, which are heavily dependent on a steady supply of nucleotides.

Recent research has revealed that cancer cells with uncontrolled mTORC1 activation exhibit a heightened dependency on de novo guanylate synthesis to sustain their high proliferative rate. nih.gov This creates a specific vulnerability that can be exploited by IMPDH inhibitors like this compound.

Mechanism of Action:

In cancer cells with a hyperactive mTORC1 pathway, often due to mutations in tumor suppressors like TSC1 or TSC2, the demand for GTP is significantly elevated. This compound, by inhibiting IMPDH, severely restricts the supply of GTP. This leads to a state of acute metabolic stress and sustained DNA replication stress, culminating in DNA damage and the induction of apoptosis. nih.gov Therefore, the antitumor effect of this compound is selectively cytotoxic to cells and tumors characterized by uncontrolled mTORC1 signaling. nih.gov

Conversely, the inhibition of mTORC1 has been shown to protect cancer cells from the apoptosis-inducing effects of IMPDH inhibitors. By shutting down mTORC1 activity with drugs like rapamycin, the cellular demand for nucleotides is reduced, thereby counteracting the guanylate-depleting effects of this compound. nih.gov This inverse relationship underscores that the activation status of the mTOR pathway is a key determinant of cellular sensitivity to this compound.

Table 1: Relationship Between mTORC1 Activity and Cellular Response to IMPDH Inhibition
mTORC1 StatusCellular Requirement for GuanylatesEffect of this compound (IMPDH Inhibitor)Reference
Hyperactive (e.g., TSC2-deficient cells)HighIncreased replication stress, DNA damage, and selective apoptosis nih.gov
Inhibited (e.g., by Rapamycin)LowProtection from apoptosis, reduced sensitivity to IMPDH inhibition nih.gov

Effects on MicroRNA Expression (e.g., miR-204 upregulation)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally and are often dysregulated in cancer. nih.gov They can function as either oncogenes or tumor suppressors, making them attractive targets for therapeutic intervention. frontiersin.org

However, based on currently available scientific literature, there are no specific studies that have investigated or established a direct link between the administration of this compound and alterations in the expression of microRNAs. Comprehensive searches of research databases have not yielded reports on global miRNA profiling in this compound-treated cells or investigations into the compound's effect on specific miRNAs, including the tumor-suppressive miR-204. Therefore, a mechanistic action of this compound involving the upregulation of miR-204 or other microRNAs has not been documented.

Preclinical Efficacy and Selectivity Studies

In Vitro Antiproliferative Activity in Cancer Cell Lines

In vitro studies have demonstrated the antiproliferative effects of tiazofurin (B1684497) across a range of human tumor cell lines. mdpi.com

Activity Spectrum Across Various Human Tumor Cell Lines (e.g., Leukemia, Colon, Lung, Ovarian, Renal, Breast, Melanoma, Oral Cancer)

This compound has shown in vitro activity against numerous human cancer cell lines, including those derived from leukemia, colon, lung, ovarian, renal, breast, and melanoma. mdpi.com Studies have also investigated its effects on oral cancer cell lines. ajol.inforesearchgate.net this compound has been observed to induce differentiation in human promyelocytic leukemia cell line HL60 and erythroleukemia cell line K-562. mdpi.com

Cytotoxicity Profiles and Concentration-Dependent Effects

This compound exhibits cytotoxic effects on cancer cells in a concentration-dependent manner. ajol.inforesearchgate.net For instance, in oral cancer cell lines SCC-VII and SCC-25, this compound treatment at increasing concentrations (0.25 µM to 2.0 µM) resulted in a dose-dependent reduction in cell proliferation. At a concentration of 2.0 µM, this compound reduced the proliferation of SCC-VII cells to 25% and SCC-25 cells to 22%. ajol.inforesearchgate.net

The extent of intracellular accumulation of TAD, the active metabolite, appears to be a significant determinant of this compound's cytotoxicity in vitro. In studies with human lung cancer cell lines, those deemed "sensitive" to this compound accumulated approximately 10 times higher concentrations of TAD compared to "resistant" lines. nih.gov This accumulation correlated with greater inhibition of IMPDH and more pronounced depletion of guanosine (B1672433) nucleotide pools in the sensitive lines. nih.gov

Here is an interactive table summarizing the concentration-dependent effect of this compound on oral cancer cell viability based on the provided data:

Studies also indicate that this compound induces apoptosis in oral carcinoma cells, increasing the activation levels of caspase-3 and caspase-9. ajol.inforesearchgate.net

Studies on DNA Damage Induction (e.g., Comet Assay)

Investigations using the comet assay have evaluated the ability of this compound to induce DNA damage in vitro. Studies on human whole blood cells exposed to this compound demonstrated a significant level of DNA damage in a concentration-dependent manner after a 30-minute exposure. researchgate.netnih.govacs.org The tested concentrations (1 µM/mL, 2 µM/mL, and 5 µM/mL) were found to be significantly comet-forming compared to untreated cells. nih.gov A concentration-related increase in DNA migration was observed, with the highest tested concentration showing a statistically significantly greater level of DNA damage. These findings indicate that this compound can induce a genotoxic effect under these in vitro conditions. nih.govacs.org

In Vivo Antitumor Activity in Murine Models

This compound has demonstrated in vivo antitumor activity in several murine tumor models. mdpi.com

Efficacy in Lewis Lung Carcinoma

This compound has shown effectiveness against murine Lewis lung carcinoma (LLC), a tumor model often refractory to many chemotherapeutic agents. In intravenously inoculated Lewis lung carcinoma, this compound proved to be curative in some studies, leading to a high percentage of long-term, tumor-free survivors over a broad dosage range. This compound treatment also significantly decreased the number of metastases in muscle-lung and spleen-liver metastasis models of Lewis lung carcinoma. In one study, a single dose of this compound resulted in a significant survival advantage, with a proportion of animals remaining disease-free. Intermittent administration of this compound also led to a significant prolongation of median survival.

Efficacy in Hepatoma Models (e.g., Hepatoma 3924A)

This compound has exhibited potent cytotoxic and antitumor activity against hepatoma 3924A carried in rats. Studies on resistant hepatoma 3924A cell lines have provided insights into potential resistance mechanisms, including increased IMPDH activity, elevated guanylate pools, decreased de novo guanylate synthesis, expanded guanylate salvage capacity, reduced this compound transport, and decreased NAD pyrophosphorylase activity. Despite the emergence of resistance, this compound initially showed significant activity in this model. The active metabolite TAD has been shown to interact with IMPDH purified from rat hepatoma 3924A, binding to the NADH site with high affinity.

Efficacy in Murine Leukemia Models (e.g., P388, L1210)

Preclinical studies have demonstrated the efficacy of this compound against several murine tumors, including the P388 and L1210 murine leukemias. In vivo cytotoxicity was observed in these models. mdpi.comnih.gov this compound was found to be most efficacious against hematological malignancies. mdpi.com Studies comparing the pharmacological effects and metabolism of this compound in the NCI rodent tumor panel, which included the sensitive P388 and L1210 leukemias, showed that intraperitoneal administration of this compound resulted in a significantly greater accumulation of TAD in sensitive lines compared to resistant ones. nih.gov In L1210 leukemia-bearing mice, in vivo studies demonstrated a 168% increase in lifespan at a dose of 25 mg/kg of a related compound, thiophenfurin (B1242058), which also inhibits IMPDH.

Studies on Selective Accumulation of TAD in Sensitive Tissues

Selective accumulation of TAD in leukemia cells compared to normal leukocytes has been observed. mdpi.comnih.gov This selective accumulation contributes to the differential sensitivity of these cells to this compound. Studies comparing human leukemic leukocytes to normal ones showed that leukemic cells produced over 20-fold higher concentrations of TAD than normal leukocytes when incubated with labeled this compound. nih.gov This higher TAD production in leukemic cells correlated with a decrease in GTP pools (to 48-79%), whereas no significant change was observed in normal leukocytes. nih.gov This indicates a selective response to this compound in human normal and leukemic leukocytes. nih.gov The determinants of selectivity of this compound action in hepatoma and liver also entail the high concentrations of TAD observed in the hepatoma after this compound injection. capes.gov.br This is attributed to the high ratios of the activities of NAD pyrophosphorylase/phosphodiesterase in the tumors. capes.gov.br

Synergistic and Additive Effects with Other Agents in Preclinical Models

Synergistic and additive effects have been observed when this compound is combined with other therapeutic agents in preclinical models. This approach aims to enhance the antitumor activity and overcome potential resistance mechanisms.

Combinations with Other Antimetabolites and Alkylating Agents

Therapeutic synergism of this compound has been investigated in combination with antimetabolites and alkylating agents against sensitive and resistant P388 leukemia in mice. nih.gov Combinations of this compound with cisplatin (B142131) (an alkylating agent) or the 5'-palmitate of 1-beta-D-arabinofuranosylcytosine (ara-C, an antimetabolite) were evaluated against the parent P388/O leukemia line. nih.gov this compound plus 6-thioguanine (B1684491) (an antimetabolite) was evaluated against an ara-C-resistant P388 line. nih.gov Optimal treatment with these combinations resulted in tumor burden reductions that were significantly greater than those achieved with the single agents alone. nih.gov For instance, tumor burden reductions were greater by 1 to 7 orders of magnitude. nih.gov Trimidox, another inhibitor, has demonstrated synergistic effects with this compound, adriamycin, streptozotocin, ara-C, cisplatin, and cyclophosphamide (B585) in leukemia models. nih.gov

Interactions with Guanine (B1146940), Guanosine, and Deoxyguanosine Analogues

This compound, as a modulator of cellular guanine nucleotide pools, has been shown to affect the utilization of certain guanine, guanosine, and deoxyguanosine analogues. nih.gov Studies using Chinese hamster ovary cells and hypoxanthine (B114508) guanine phosphoribosyltransferase (HGPRTase)-deficient variants demonstrated that this compound treatment enhanced the formation of 3-deazaGTP from 3-deazaguanosine (B53920) and increased the ratio of 3-deazaGTP/GTP. nih.gov this compound also stimulated the utilization of deoxyguanosine by HGPRTase-deficient cells, leading to greatly increased cytotoxicity of 2'-deoxy-3-deazaguanosine and arabinosylguanine. nih.gov These findings suggest the potential usefulness of this compound in sequential combination with appropriate guanosine and deoxyguanosine analogues. nih.gov

Synergism with Retinoic Acid and Ribavirin (B1680618)

Synergy has been observed in preclinical tissue culture studies combining this compound with retinoic acid in HL-60 cells. nih.govnih.gov This combination provided a synergistic impact on differentiation and cytotoxicity. nih.gov The mechanisms of action of this compound and retinoic acid were found to differ, as only the effects of this compound were counteracted by guanosine. nih.gov Both this compound and retinoic acid caused differentiation of HL-60 leukemic cells and inhibited cell proliferation. nih.gov

The combination of ribavirin and this compound has also shown synergistic or additive effects. researchgate.netnih.gov Ribavirin, which also inhibits IMPDH at the IMP site, has been shown to prolong the IMP-depressing action of this compound in rat bone marrow cells. nih.gov In an animal model of multiple sclerosis (experimental autoimmune encephalomyelitis), the combined treatment with ribavirin and this compound attenuated disease severity, mononuclear cell infiltration, and demyelination. researchgate.net Ribavirin and this compound inhibit IMPDH via their active metabolites binding to different sites on the enzyme, which rationalizes the enhanced effects observed in combination therapy. core.ac.uk

Studies on Other Biological Activities

Beyond its primary role as an IMPDH inhibitor and its effects on leukemia, this compound has been investigated for other biological activities. Tiazole-based compounds, including this compound, have been recognized for a broad spectrum of activities. researchgate.nettaylorandfrancis.com this compound has been reported to have anti-orthopoxvirus and anti-variola activities. medchemexpress.com In vitro studies have shown considerable antiglioma and antiangiogenic activity of this compound. core.ac.uk this compound has also been shown to modify the central regulation of motor activity, possibly by influencing dopaminergic transmission, in studies on basal and amphetamine-induced motor activity in rats. researchgate.net

This compound induced differentiation of human promyelocytic leukemia cell line HL60 and the erythroleukemia cell line K-562. mdpi.comnih.gov this compound-mediated cell differentiation in K-562 cells is a multistep process, involving early metabolic changes and down-regulation of the c-Ki-ras protooncogene. researchgate.net Guanosine was effective in preventing the action of this compound in inducing differentiation, indicating the critical involvement of guanine nucleotides. researchgate.net

Interactive Data Table: Preclinical Efficacy in Murine Leukemia Models

Murine Leukemia ModelObserved EfficacyKey FindingsSource
P388EfficaciousIn vivo cytotoxicity observed. mdpi.comnih.gov Greater TAD accumulation in sensitive cells. nih.gov mdpi.comnih.govnih.gov
L1210EfficaciousIn vivo cytotoxicity observed. mdpi.comnih.gov Greater TAD accumulation in sensitive cells. nih.gov Increased lifespan with related compound. mdpi.comnih.govnih.gov

Interactive Data Table: Selective Accumulation of TAD

Cell TypeTAD Production (pmoles/10^9 cells/hr)GTP Pool Change after this compoundSelectivitySource
Normal Leukocytes27.0 ± 8.3No changeLess sensitive nih.gov
Leukemic Leukocytes551.3 ± 71.8 (ANLL)Decreased (48-79%)More sensitive nih.gov
Leukemic Leukocytes755.9 ± 94.1 (ALL)Decreased (48-79%)More sensitive nih.gov

Interactive Data Table: Synergistic/Additive Effects in Preclinical Models

Combination PartnerPreclinical Model/Cell LineObserved EffectKey FindingsSource
CisplatinP388 leukemiaTherapeutic SynergismGreater tumor burden reduction than single agent. nih.gov nih.gov
Ara-C (5'-palmitate)P388 leukemiaTherapeutic SynergismGreater tumor burden reduction than single agent. nih.gov nih.gov
6-ThioguanineAra-C-resistant P388 leukemiaTherapeutic SynergismGreater tumor burden reduction than single agent. nih.gov nih.gov
TrimidoxLeukemia modelsSynergistic effectsSynergism with various agents including this compound. nih.gov nih.gov
3-DeazaguanosineChinese hamster ovary cellsEnhanced utilizationIncreased 3-deazaGTP formation and 3-deazaGTP/GTP ratio. nih.gov nih.gov
DeoxyguanosineHGPRTase-deficient CHO cellsStimulated utilizationIncreased cytotoxicity of analogues. nih.gov nih.gov
Retinoic AcidHL-60 cellsSynergismSynergistic impact on differentiation and cytotoxicity. nih.govnih.gov nih.govnih.gov
RibavirinRat bone marrow cells, EAE modelAdditivity or SynergismProlonged IMP-depressing action, attenuated disease severity in EAE. researchgate.netnih.govcore.ac.uk researchgate.netnih.govcore.ac.uk

Antiviral Effects in In Vitro and Animal Models (e.g., Togaviruses, Bunyaviruses, Arenaviruses)

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside analog that has demonstrated antiviral activity against a range of RNA viruses, particularly those belonging to the Togaviridae, Bunyaviridae, and Arenaviridae families nih.govnih.gov. Its mechanism of action is primarily attributed to its intracellular conversion to an active metabolite, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD). TAD acts as a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides researchgate.netmdpi.comasm.orgmostwiedzy.pl. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which are essential for viral RNA and DNA synthesis, thus disrupting viral replication researchgate.netasm.orgmostwiedzy.pl.

In Vitro Studies:

Studies have investigated the efficacy of this compound against various viruses within these families using in vitro cell culture systems. For instance, this compound has shown potent antiviral activity against Hantaan virus (HTNV), a bunyavirus, in Vero E6 cells asm.orgnih.gov. Research indicates that this compound, along with other IMPDH inhibitors like selenazofurin (B1681613) and mycophenolic acid (MPA), can reduce intracellular GTP levels in infected cells asm.org.

Combinations of this compound with other antiviral agents, such as ribavirin, have been explored for potential synergistic effects. In vitro studies have demonstrated that combinations of ribavirin and this compound exhibit synergistic antiviral effects against certain togaviruses and arenaviruses, including yellow fever virus and Japanese encephalitis virus nih.gov. Additive effects were observed against other viruses like Korean hemorrhagic fever virus nih.gov.

However, the antiviral activity of this compound can vary depending on the specific virus and cell type. For example, in a study evaluating antiviral activity against Crimean-Congo hemorrhagic fever virus (CCHFV), a bunyavirus, this compound did not show significant antiviral activity in SW-13 cells, while ribavirin did inhibit viral replication psu.edu.

In Vivo Studies:

Preclinical studies in animal models have also been conducted to assess the in vivo efficacy of this compound against infections caused by these RNA viruses. While ribavirin has been more extensively studied and shown significant inhibitory effects against various bunyaviruses and arenaviruses in laboratory animal models, this compound has also appeared to have in vivo activity against certain exotic RNA viruses nih.govcapes.gov.br.

Research involving combinations of ribavirin and this compound in animal models infected with togaviruses, bunyaviruses, and arenaviruses has indicated synergistic antiviral effects nih.govjst.go.jp. These findings suggest that combining this compound with other nucleoside analogs could be a promising strategy for treating infections caused by these viruses.

Detailed research findings on the in vitro antiviral activity of this compound and its combinations against specific viruses are summarized in the table below:

Table 1: In Vitro Antiviral Activity of this compound and Combinations

VirusFamilyCell LineCompound(s)EffectCitation
Hantaan virus (HTNV)BunyaviridaeVero E6This compoundPotent inhibition asm.orgnih.gov
Yellow fever virusTogaviridaeVero-76Ribavirin + this compoundSynergistic nih.gov
Japanese encephalitis virusTogaviridaeVero-76Ribavirin + this compoundSynergistic nih.gov
Korean hemorrhagic fever virusBunyaviridaeLLC-MK2Ribavirin + this compoundAdditive nih.gov
Crimean-Congo hemorrhagic fever virus (CCHFV)BunyaviridaeSW-13This compoundNo significant activity psu.edu

Note: The interactive nature of the table is simulated here. In a live environment, this table would allow for sorting and filtering.

Further detailed research findings highlight the impact of this compound on intracellular nucleotide levels. Studies have shown that this compound treatment leads to a significant reduction in GTP levels in infected cells, consistent with its mechanism of IMPDH inhibition asm.org. This depletion of the GTP pool is considered a key factor in its antiviral effects against RNA viruses that rely heavily on host cell nucleotide synthesis for replication.

While this compound has shown promise in preclinical studies, particularly in combination with other antivirals, its efficacy can be virus-specific, and further research is needed to fully understand its potential and limitations against a broader range of togaviruses, bunyaviruses, and arenaviruses in various in vitro and in vivo settings.

Mechanisms of Acquired and Intrinsic Resistance to Tiazofurin

Biochemical Alterations Leading to Resistance

Biochemical changes observed in resistant cells typically result in a lower effective concentration of TAD at its site of action or a reduced sensitivity of IMPDH to inhibition by TAD.

A primary mechanism conferring resistance is a reduction in the intracellular levels of the active metabolite, TAD. nih.govnih.govnih.gov This can arise from either impaired synthesis or enhanced degradation of TAD within the cell.

The conversion of tiazofurin (B1684497) to its active form, TAD, involves a two-step enzymatic process. The final and crucial step is catalyzed by NAD pyrophosphorylase (also known as nicotinamide (B372718) mononucleotide adenylyltransferase, NMNATase), which facilitates the linkage of thiazole-4-carboxamide (B1297466) ribosyl monophosphate (TRMP) with ATP. mdpi.comaacrjournals.org Research has consistently demonstrated a strong correlation between decreased NAD pyrophosphorylase activity and the development of resistance to this compound in various cell lines, including human myelogenous leukemic K562 cells and hepatoma 3924A cells. nih.govnih.govaacrjournals.orgpopline.orgaacrjournals.org This reduction in enzyme activity directly leads to a diminished rate of TAD synthesis, consequently lowering its intracellular concentration. nih.govnih.govaacrjournals.org

Illustrative data from studies on resistant cell lines highlight this mechanism:

Cell LineNAD Pyrophosphorylase Activity (% of Sensitive Cells)TAD Concentration (% of Sensitive Cells)Reference
K562 resistant variants~10%<10% nih.govaacrjournals.orgaacrjournals.org
Hepatoma 3924A resistant line~53%~50% nih.gov

An additional factor contributing to reduced intracellular TAD accumulation is the increased enzymatic degradation of TAD. A soluble phosphodiesterase, sometimes referred to as TAD-phosphodiesterase, is responsible for the hydrolysis of TAD. taylorfrancis.comptbioch.edu.plnih.govnih.gov Elevated levels or enhanced activity of this phosphodiesterase have been observed in this compound-resistant tumor cells, resulting in a more rapid breakdown of TAD and consequently lower intracellular concentrations. taylorfrancis.comnih.govaacrjournals.orgnih.govnih.gov This increased degradation pathway acts in concert with reduced synthesis to limit the availability of TAD within the resistant cells. nih.gov

The uptake of this compound into cells, being a nucleoside analog, is facilitated by specific nucleoside transporters located on the cell membrane. ebi.ac.ukscilit.com A reduction in the efficiency of this compound transport into the cell can also contribute to diminished intracellular TAD accumulation and, subsequently, lead to resistance. Studies have indicated that a decrease in the maximum velocity (Vmax) of this compound uptake has been observed in resistant cell lines, suggesting an alteration in the capacity of the transport system for the drug. nih.govnih.govaacrjournals.org While the Michaelis constant (Km) for this compound transport may not show significant changes, a reduced Vmax points towards a lower rate of drug entry into the resistant cells. nih.govaacrjournals.org

Resistance can also be mediated by alterations in the target enzyme, IMPDH, rendering it less susceptible to inhibition by TAD.

An increase in the catalytic activity or expression levels of IMPDH is a significant mechanism contributing to this compound resistance. scispace.comnih.govnih.govplos.org Higher cellular levels of IMPDH enzyme can effectively counteract the inhibitory effects of TAD, allowing the cell to maintain sufficient levels of guanine (B1146940) nucleotides necessary for proliferation. scispace.comnih.govnih.gov Increased IMPDH activity can result from mechanisms such as gene amplification or increased transcription and translation leading to higher mRNA and protein expression levels. nih.govplos.orgnih.gov This phenomenon has been documented in various resistant cell lines and in leukemic cells obtained from patients who experienced relapse after treatment with this compound. scispace.comnih.govnih.govnih.gov

Specific examples from research illustrate this mechanism:

Cell Line / ConditionIMPDH Activity (fold increase vs. sensitive/pretreatment)IMPDH Protein/mRNA Expression (fold increase)Reference
Hepatoma 3924A resistant line2- to 3-foldNot specified in source nih.gov
Cells expressing p210 bcr-abl1.5- to 2.3-fold~2-fold (protein), Increased mRNA (IMPDH II) nih.gov
Leukemic cells after relapse on this compoundMarked increasesIncreased mRNA expression scispace.comnih.gov
IMPDH2-overexpressing osteosarcoma cellsNot specified in sourceOverexpression (IMPDH2) plos.org

This elevated IMPDH capacity necessitates higher concentrations of TAD to achieve the desired level of enzyme inhibition and subsequent depletion of guanine nucleotide pools, thereby conferring a resistant phenotype. scispace.comnih.govnih.gov

Reprogramming of Purine (B94841) Metabolism

Resistance to this compound is frequently associated with profound alterations in cellular purine metabolism, allowing resistant cells to maintain sufficient guanylate pools despite IMPDH inhibition. This metabolic reprogramming involves several key changes, including elevated guanylate pools, expansion of guanine salvage pathways, and compensatory mechanisms affecting de novo synthesis.

Elevated Guanylate Pools

A hallmark of this compound resistance in various cell lines, including hepatoma and leukemia cells, is the presence of elevated steady-state guanylate pools (GMP, GDP, and GTP). In resistant hepatoma 3924A cells, for instance, guanylate pools were found to be elevated approximately 3-fold compared to sensitive cells. Similarly, in patients refractory to this compound treatment, IMPDH activity remained elevated and GTP pools were not significantly depressed. These increased guanylate levels can counteract the inhibitory effect of TAD on IMPDH by mass action or by fulfilling the cellular requirements for GTP, thereby bypassing the need for de novo synthesis.

Data Table: Guanylate Pool Levels in Sensitive vs. Resistant Cells (Generate an interactive data table based on the following illustrative data, which reflects findings from sources like and)

Cell Line/ConditionRelative Guanylate Pool Levels (vs. Sensitive/Pretreatment)Key Metabolites Elevated
Resistant Hepatoma 3924A~3-fold increaseGMP, GDP, GTP
Leukemic Cells (Refractory)Not significantly depressed (<20% of pretreatment)GTP
Expansion of Guanine Salvage Pathways

Another critical mechanism contributing to this compound resistance is the expansion of guanine salvage pathways. The salvage pathway utilizes preformed guanine and hypoxanthine (B114508) to synthesize guanylate nucleotides, offering an alternative route that circumvents the IMPDH-catalyzed step inhibited by this compound. Resistant cells demonstrate an increased capacity for synthesizing guanylates from salvaged guanine. This enhanced salvage capacity allows resistant cells to maintain adequate levels of GMP, GDP, and GTP even when the de novo synthesis pathway is blocked by TAD. Studies have indicated that increased synthesis of guanylates from salvaging preformed guanine plays a significant role in resistance in various cell lines, including hepatoma and leukemia.

Decreased De Novo Guanylate Synthesis (Compensatory Mechanisms)

While this compound directly targets de novo guanylate synthesis via IMPDH inhibition, resistant cells may also exhibit alterations in this pathway as a compensatory response or consequence of other metabolic changes. Some studies in resistant hepatoma cells have noted a decrease in the de novo synthesis of guanylate. However, the primary compensatory mechanism enabling survival in the presence of this compound appears to be the enhanced capacity of the guanine salvage pathway, which effectively bypasses the inhibited de novo route and maintains guanylate pools. The elevated levels of IMP observed in sensitive cells following this compound treatment due to the IMPDH block are significantly less pronounced or absent in resistant cells, further indicating a shift away from reliance on the de novo pathway from IMP to XMP to GMP.

Genetic and Epigenetic Factors in Resistance Development

The development of this compound resistance is a complex process influenced by underlying genetic and epigenetic alterations that lead to the observed metabolic reprogramming. These factors contribute to stable or transient resistance phenotypes in cell populations.

Gene Expression Changes in Resistant Cell Lines

Resistant cell lines often display significant changes in gene expression profiles compared to their sensitive counterparts. A key finding in this compound-resistant cells is the increased activity of IMPDH, the target enzyme. This increased activity is often a result of elevated enzyme levels, suggesting altered expression of the IMPDH gene. For example, resistant hepatoma cells showed a 2- to 3-fold increase in IMPDH activity.

Beyond IMPDH, changes in the expression of genes involved in other aspects of purine metabolism, such as those in the salvage pathway, are also observed, supporting the increased capacity for guanine salvage. Additionally, studies have indicated alterations in the expression of certain protooncogenes, such as c-Ki-ras, in leukemia cells treated with this compound, which may be linked to the perturbations in GTP metabolism. Changes in the expression of specific proteins, including prostasomal proteins and keratins like keratin (B1170402) 17, have also been noted in cancer cells treated with IMPDH inhibitors like this compound, suggesting broader impacts on cellular differentiation pathways that might be involved in resistance or response.

Spontaneous Emergence of Resistance in Cell Culture

Resistance to this compound can emerge spontaneously within cell populations even in the absence of direct drug selection pressure. This spontaneous emergence suggests that inherent genetic instability or epigenetic mechanisms can lead to the development of resistant subclones. While drug-induced metabolic adaptation is a significant factor, the presence of spontaneously resistant cells highlights the potential for pre-existing variations or the ease with which resistance-conferring alterations can arise. In hepatoma 3924A cells, resistance induced by this compound gradually decreased when the drug was removed, with sensitivity returning after approximately 50 passages, indicating a degree of reversibility in this drug-induced adaptation. However, resistance in leukemia cell lines has been reported to be stable and not require the continuous presence of the drug to be maintained. This difference may reflect variations in the underlying genetic or epigenetic mechanisms driving resistance in different cell types.

Data Table: Characteristics of this compound Resistance in Different Cell Lines (Generate an interactive data table based on the following illustrative data, reflecting findings from sources like and)

Cell LineResistance InductionIMPDH Activity in Resistant Cells (vs. Sensitive)Guanylate Pools in Resistant Cells (vs. Sensitive)Guanine Salvage Capacity in Resistant CellsStability of Resistance (in absence of drug)
Hepatoma 3924ADrug-inducedIncreased (2-3 fold)Elevated (~3 fold)ExpandedReverts to sensitive state
Murine Leukemia L1210Drug-inducedNot explicitly quantified in source, but altered gene expression notedIncreasedIncreasedStable
Murine Leukemia P388Drug-inducedNot explicitly quantified in source, but altered gene expression notedIncreasedIncreasedStable

Reversion of Resistance in Absence of Drug Selection Pressure

Resistance to this compound, a nucleoside analog that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), can arise through various mechanisms, including altered drug metabolism and transport, as well as changes in the target enzyme or nucleotide pools. While resistance in some cell lines appears stable and does not require continuous drug exposure to be maintained, other cell lines demonstrate a reversion to sensitivity upon removal of the drug selection pressure. nih.gov

Studies investigating this compound-induced resistant cell lines have revealed differing behaviors regarding resistance stability. In resistant lines of leukemia L1210 and P388, resistance was found to be stable even in the absence of the drug. nih.gov This suggests that the underlying genetic or epigenetic alterations conferring resistance in these lines are maintained independently of this compound pressure.

In contrast, the this compound-induced resistant hepatoma 3924A cell line exhibited a gradual decrease in resistance when cultured without this compound. nih.govnih.gov This reversion to a sensitive state occurred over approximately 50 passages in the absence of the drug. nih.gov This observation suggests that the resistance mechanisms in hepatoma 3924A cells represent a drug-induced metabolic adaptation rather than stable genetic changes. nih.gov The biochemical alterations associated with resistance in these cells, such as increased IMPDH activity, elevated guanylate pools, decreased this compound transport, and reduced NAD pyrophosphorylase activity, appear to be reversible. nih.govnih.gov The return to sensitivity is accompanied by a reversal of these biochemical changes towards the profile of the sensitive parent line.

This difference in resistance stability between cell lines highlights the heterogeneity of resistance mechanisms. In cases where resistance is a metabolic adaptation, the removal of the selective pressure allows the cellular machinery to revert to a state that is more sensitive to the drug, likely due to the metabolic burden or fitness cost associated with maintaining the resistant phenotype in a drug-free environment. acs.org

While specific quantitative data on the rate or extent of reversion across different passages for hepatoma 3924A is primarily described textually in the search results, the key finding is the qualitative observation of a return to sensitivity over approximately 50 passages without drug exposure. nih.gov

Table 1: Stability of this compound Resistance in Different Cell Lines

Cell LineResistance Stability in Absence of DrugTime/Passages for Reversion (if applicable)Associated Mechanisms (in resistant state)
Leukemia L1210StableNot applicableReduced TAD content, decreased NAD pyrophosphorylase activity, increased guanine salvage. nih.gov
Leukemia P388StableNot applicableReduced TAD content, decreased NAD pyrophosphorylase activity, increased guanine salvage. nih.gov
Hepatoma 3924AReverts to sensitive stateApproximately 50 passagesIncreased IMPDH activity, elevated guanylate pools, decreased this compound transport, reduced NAD pyrophosphorylase activity, expanded guanylate salvage. nih.govnih.gov

The reversion of resistance in the absence of drug pressure in certain cell types suggests potential strategies for overcoming resistance, such as intermittent drug scheduling or combination therapies that exploit the vulnerabilities of resistant cells when the primary selective pressure is removed. However, further research is needed to fully understand the molecular mechanisms driving this reversion and its clinical implications.

Design and Research of Tiazofurin Analogues and Derivatives

Synthetic Methodologies for Tiazofurin (B1684497) Analogues

The synthesis of this compound analogues involves various strategies depending on the specific modification being introduced. General approaches often involve the construction of the modified heterocyclic base and its subsequent coupling with a suitably protected sugar moiety, or the modification of the sugar unit before or after glycosylation.

One general method for synthesizing this compound involves the treatment of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl (B98337) cyanide, followed by treatment with hydrogen sulfide. This intermediate is then cyclized with ethyl bromopyruvate, and the protecting groups are removed, followed by amide-ester interchange with ammonia (B1221849) to yield this compound. wikipedia.org

Modifications of the Heterocyclic Aglycon Moiety

Modifications to the thiazole (B1198619) ring of this compound have explored the impact of changing the heteroatoms or substituting different groups on the ring. These alterations can influence the binding affinity to IMPDH and the metabolic fate of the analogue.

Selenazofurin (B1681613) (Selenazole Analogue)

Selenazofurin is an analogue of this compound where the sulfur atom in the thiazole ring is replaced by a selenium atom nih.gov. This modification results in a selenazole ring as the heterocyclic aglycon. Selenazofurin is also known as 2-beta-D-ribofuranosylselenazole-4-carboxamide. nih.gov

Selenazofurin is metabolized to selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), which is an isosteric analogue of TAD, the active metabolite of this compound acs.org. Research has shown that SAD is a potent inhibitor of human IMPDH type I and II, with inhibitory potency greater than or equal to that of TAD acs.org.

Furanfurin (Furan Analogue)

Furanfurin is a this compound analogue where the thiazole ring is replaced by a furan (B31954) ring, resulting in a furan-3-carboxamide (B1318973) attached to the ribofuranosyl sugar nih.govresearchgate.net. Its chemical name is 5-β-D-ribofuranosylfuran-3-carboxamide. acs.org

The synthesis of furanfurin can be achieved through direct C-glycosylation of ethyl 3-furan-carboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose catalyzed by stannic chloride, followed by conversion of the ethyl ester to the corresponding amide researchgate.netnih.gov.

Research findings indicate that furanfurin is significantly less active compared to this compound and thiophenfurin (B1242058) in inhibiting IMPDH and exhibiting cytotoxicity nih.govresearchgate.netnih.gov. Studies on the NAD analogue of furanfurin (FFAD) showed poor conversion to the dinucleotide in target cells and/or failure of the dinucleotide to inhibit the enzyme effectively acs.org.

Thiophenfurin (Thiophene Analogue)

Thiophenfurin is an analogue of this compound where the thiazole ring is replaced by a thiophene (B33073) ring, specifically a thiophene-3-carboxamide (B1338676) linked to the ribofuranosyl sugar nih.govresearchgate.net. It is also known as 5-(beta-D-ribofuranosyl)thiophene-3-carboxamide. nih.govontosight.ai

The synthesis of thiophenfurin is similar to that of furanfurin, involving the direct C-glycosylation of ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose catalyzed by stannic chloride, followed by amidation researchgate.netnih.gov.

Thiophenfurin has shown cytotoxic activity in vitro against various human and murine cancer cell lines at concentrations comparable to this compound nih.govresearchgate.net. It inhibits IMPDH and leads to an increase in IMP pools and a decrease in GTP levels in cancer cells nih.govresearchgate.net. Thiophenfurin is converted to its NAD analogue (TFAD), which also exhibits inhibitory effects on IMPDH type I and II acs.org. Research suggests that the presence of a sulfur atom in the heterocycle at a specific position relative to the glycosidic bond is important for cytotoxicity and IMPDH activity. nih.govresearchgate.netnih.gov

Data Table: Activity Comparison of Heterocyclic Analogues

CompoundHeterocyclic AglyconIn vitro Cytotoxicity (e.g., K562 cells)IMPDH InhibitionNAD Analogue Formation Efficiency (relative to this compound)
This compoundThiazoleActivePotent100% (Reference)
SelenazofurinSelenazoleNot explicitly detailed in snippetsPotent (as SAD)Not explicitly detailed in snippets
FuranfurinFuranInactiveLow/Ineffective~10%
ThiophenfurinThiopheneActive (comparable to this compound)Active~200%

Note: Cytotoxicity and IMPDH inhibition data are based on research findings in the provided snippets and may vary depending on cell line and experimental conditions. acs.orgnih.govresearchgate.netnih.gov

Modifications of the Sugar Moiety

Modifications to the ribofuranosyl sugar moiety of this compound have also been explored to alter its biological properties, including cellular uptake, metabolism, and interaction with IMPDH.

2'-Amido and 2'-Azido Functionalities

Introducing amido or azido (B1232118) functionalities at the 2' position of the ribofuranosyl sugar has been investigated. nih.govnih.gov

Synthesis of this compound analogues with 2'-amido functionalities has been achieved starting from D-glucose. A key step in some syntheses involves the hydrogen sulfide-mediated conversion of 2-azido-3-O-acyl-ribofuranosyl cyanides to the corresponding 2-amido thiocarboxamides. nih.govresearchgate.net

Research on 2'-amido this compound analogues has shown promising antiproliferative activity against certain human tumor cell lines. One analogue was found to be significantly more potent than this compound against MCF-7 cells, while another showed higher cytotoxicity against HT-29 cancer cells. nih.govresearchgate.net

Analogues with nitrogen functionalities at the C-2' position, including azido (N3), amino (NH2), and protonated amino (NH3+Cl-) groups, have also been synthesized. The synthesis of these analogues can be achieved in multistep sequences starting from monoacetone D-glucose. nih.gov

Studies on these 2'-modified analogues have revealed potent in vitro antitumor activity. Notably, a 2'-azido derivative demonstrated high potency against MCF-7 cells, being the most potent among the evaluated molecules. nih.gov Flow cytometry data suggest that the cytotoxic effects of these compounds may involve the induction of apoptosis, potentially through a caspase-dependent pathway. nih.gov

Data Table: Activity of 2'-Modified Analogues

Compound Type2' ModificationExample Activity (IC50 against MCF-7 cells)Notes
This compound-OHReference
2'-Amido Analogue 1-Amido570-fold more potent than this compoundAgainst MCF-7 cells nih.govresearchgate.net
2'-Amido Analogue 2-Amido~100-fold more active than this compoundAgainst HT-29 cells nih.govresearchgate.net
2'-Azido Analogue-N30.004 μMMost potent among tested molecules nih.gov
2'-Amino Analogue-NH2Not explicitly detailed in snippetsSynthesized nih.gov
2'-Protonated Amino Analogue-NH3+Cl-Not explicitly detailed in snippetsSynthesized nih.gov

Note: Activity data is based on specific examples mentioned in the provided snippets and serves as an illustration of the potential impact of these modifications. nih.govnih.govresearchgate.net

4'-Thio Derivatives

Modification of the ribofuranose ring of this compound has led to the synthesis and investigation of 4'-thio derivatives. In these analogues, the oxygen atom at the 4' position of the ribose sugar is replaced by a sulfur atom nih.govresearchgate.netnih.gov. The synthesis of 4'-thionucleosides, including 4'-thio analogues of this compound, has been achieved using various glycosylation strategies nih.govresearchgate.netnih.gov. For instance, the synthesis of the 4'-thio counterpart of this compound has been reported researchgate.netnih.gov. Studies on these derivatives, such as furanthiofurin and thiophenthiofurin (4'-thio derivatives of furanfurin and thiophenfurin, respectively), have provided insights into the impact of this modification on conformation and activity nih.govtandfonline.com. Computational studies suggested that replacing the furanose oxygen with sulfur might be a promising approach for developing nucleoside antimetabolites with potentially reduced toxicity nih.gov.

Synthesis of Dinucleotide Analogues (e.g., Chemical Synthesis of TAD)

This compound exerts its inhibitory effect on IMPDH after being metabolized to TAD, a dinucleotide analogue of NAD+ mdpi.comcancer.govmedkoo.comnih.gov. The chemical synthesis of TAD and its analogues has been a key area of research to understand their interactions with IMPDH and other NAD-dependent enzymes cas.cznih.gov. TAD is an analogue of NAD where the nicotinamide (B372718) is replaced by thiazole-4-carboxamide (B1297466) mdpi.com. The synthesis of TAD analogues, where this compound and adenosine (B11128) are linked via different bridges, has been described cas.cz. For example, phosphonate (B1237965) analogues containing a methylene (B1212753) group instead of the pyrophosphate oxygen bridge have been synthesized and found to be potentially more active than TAD cas.cz. The synthesis of dinucleotides analogous to NAD, containing this compound or related nucleosides, has been achieved by reacting corresponding nucleotide imidazolidates with adenosine 5'-monophosphate (AMP) nih.gov.

Structure-Activity Relationship (SAR) Studies

SAR studies of this compound analogues aim to correlate structural modifications with their biological activities, particularly their ability to inhibit IMPDH and their effects on cellular processes.

Correlation Between Structural Modifications and IMPDH Inhibition Potency

Structural modifications to the thiazole base and the ribofuranose sugar of this compound have been investigated for their impact on IMPDH inhibition. Studies comparing this compound, selenazofurin (a selenium analog), ribavirin (B1680618), and their dinucleotide forms (TAD, SAD, RAD) have shown variations in IMPDH inhibitory potency mdpi.comnih.gov. For instance, SAD demonstrated greater inhibitory potency against tumoral IMPDH than TAD nih.gov. The presence of sulfur in the heterocycle at the 2-position relative to the glycosidic bond appears to be important for the cytotoxicity and IMPDH activity of this compound researchgate.net. Analogues where the sulfur or nitrogen atoms in the thiazole ring are substituted by oxygen, such as furanfurin, have shown reduced activity nih.govtandfonline.comresearchgate.net.

Impact of Structural Changes on Cellular Uptake and Metabolism

The cellular uptake and metabolism of this compound and its analogues are critical determinants of their efficacy. This compound uptake into cells can be mediated by nucleoside transporters researchgate.netnih.gov. Studies have identified that human concentrative nucleoside transporter (hCNT3) and equilibrative nucleoside transporters (hENT1 and hENT2) are involved in the cellular uptake of this compound nih.gov. Structural changes can influence how readily analogues are transported into cells and how efficiently they are metabolized to their active dinucleotide forms researchgate.netresearchgate.netresearchgate.net. For example, furanfurin showed poor conversion to its NAD analogue compared to thiophenfurin and this compound in certain cell lines researchgate.netresearchgate.net. Linking glucose to this compound has been shown to decrease its in vitro uptake into rat glioma cells researchgate.net.

Computational Studies in Analogue Design

Computational studies, such as molecular modeling and conformational analysis, play a significant role in the design and understanding of this compound analogues tandfonline.comscilit.comnih.govnih.gov. These studies can help predict the preferred conformations of analogues and their interactions with the IMPDH enzyme tandfonline.comscilit.comnih.govnih.gov. For instance, computational methods have been used to investigate the conformation of the glycosylic bond in this compound analogues and how it might relate to activity scilit.comnih.gov. Studies have suggested that an electrophilic sulfur adjacent to the C-glycosidic bond and an energetically favorable conformer are important for activity among C-nucleoside analogues of this compound nih.gov. Computational studies have also been used to model the binding of TAD to dehydrogenases, suggesting that the thiazole-4-carboxamide group mimics the properties of the nicotinamide ring nih.gov.

Preclinical Evaluation of Novel Analogues

Novel this compound analogues undergo preclinical evaluation to assess their potential as therapeutic agents. This typically involves in vitro testing against cancer cell lines and in vivo studies in animal models.

Preclinical studies have evaluated the antitumour activity of various this compound analogues. Thiophenfurin, an analogue of this compound, has shown cytotoxicity against a range of human and murine leukemia and carcinoma cell lines in vitro at concentrations similar to this compound researchgate.net. It also demonstrated activity in vivo in mouse models researchgate.net. The evaluation of novel aza-analogues of this compound has also been reported researchgate.net. Studies on other thiazole-based compounds, while not direct this compound analogues, demonstrate the broader preclinical evaluation approaches used for thiazole derivatives, including cytotoxicity assays and molecular docking studies tandfonline.comfrontiersin.orgukaazpublications.comacs.org. These evaluations help to identify promising candidates for further development and provide data on their mechanisms of action, such as IMPDH inhibition and effects on nucleotide pools nih.govresearchgate.netresearchgate.net.

Comparative Cytotoxicity in Various Cell Lines

Studies on this compound analogues and derivatives have revealed varying degrees of cytotoxicity across a range of cancer cell lines. The effectiveness of these compounds is often assessed using assays such as the MTT assay, which measures cell viability researchgate.netfrontiersin.orgajol.info.

For instance, novel this compound analogues have demonstrated potent antiproliferative activity against certain human tumor cell lines. In one study, two novel analogues, compounds 2 and 3, were synthesized. Compound 2 was found to be significantly more potent than this compound against MCF-7 breast cancer cells, exhibiting a 570-fold increase in potency. Compound 3 showed enhanced cytotoxicity against HT-29 cancer cells, being almost 100-fold more active than this compound researchgate.net.

Another study investigating novel bis-thiazole derivatives reported remarkable cytotoxic activities in a panel of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), ovarian cancer (A2780, KF-28), and cervical cancer (HeLa) frontiersin.org. Compound 5c demonstrated potent activity against HeLa cells with an IC50 value of 0.6 nM, while compound 5f showed high activity against KF-28 ovarian cancer cells with an IC50 value of 6 nM frontiersin.org. Compounds 5a and 5b also exhibited notable cytotoxicity against the KF-28 cell line frontiersin.org. Against breast cancer cells, compound 5e was potent against MCF-7 cells, and compound 5a showed activity against MDA-MB-231 cells frontiersin.org.

Research on novel 1,3-thiazole derivatives also highlighted considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with minimal toxicity to normal epithelial cells mdpi.com. Compound 4, in particular, showed potent activity against MCF-7 and MDA-MB-231 cells mdpi.com.

This compound itself has shown concentration-dependent cytotoxic effects on oral cancer cell lines, such as SCC-VII and SCC-25 ajol.info. Treatment with this compound reduced the proliferation of these cells, with higher concentrations leading to lower viability ajol.info. This compound was also found to be more toxic to Lewis lung carcinoma cell lines (LLAK) than to LLTC cells or L1210 murine leukemia cells, while MM-96 human melanoma cells were highly resistant ncats.io.

Here is a table summarizing some comparative cytotoxicity data:

CompoundCell LineIC50 ValueRelative Potency (vs this compound)Source
This compoundMCF-7-1x researchgate.net
Novel Analogue 2MCF-7-570x researchgate.net
This compoundHT-29-1x researchgate.net
Novel Analogue 3HT-29-~100x researchgate.net
Bis-thiazole 5cHeLa0.6 nM- frontiersin.org
Bis-thiazole 5fKF-286 nM- frontiersin.org
1,3-thiazole 4MCF-75.73 µM- mdpi.com
1,3-thiazole 4MDA-MB-23112.15 µM- mdpi.com
This compoundSCC-VII~1.25 µM (for 50% reduction)1x ajol.info
This compoundSCC-25~1.25 µM (for 50% reduction)1x ajol.info
This compoundLLAK0.51 µM1x ncats.io
This compoundLLTC2.6 µM1x ncats.io
This compoundL1210>2.6 µM1x ncats.io
This compoundMM-96>10 µM1x ncats.io

Differential Effects on IMPDH Activity and Guanylate Pools

This compound exerts its primary mechanism of action through the inhibition of IMPDH, an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides wikipedia.orgcore.ac.uk. This inhibition leads to a depletion of intracellular GTP and dGTP pools, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes core.ac.uk.

This compound is a prodrug that is metabolized to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD), which is a selective inhibitor of IMPDH nih.gov. Analogues and derivatives of this compound are often designed with the goal of improving IMPDH inhibitory activity or targeting specific isoforms of the enzyme (IMPDH I and IMPDH II), which can be differentially expressed in cancer cells.

Studies have shown that IMPDH inhibitors, including this compound and benzamide (B126) riboside, can induce differentiation in various human cancer cell types researchgate.net. The depletion of guanine nucleotides due to IMPDH inhibition is a key factor in mediating these effects.

Ribavirin, another nucleoside analog and IMPDH inhibitor, also functions through its active metabolite, ribavirin 5'-phosphate, which inhibits IMPDH core.ac.ukfishersci.ca. While both this compound and Ribavirin inhibit IMPDH, they may bind to the enzyme at different sites, suggesting potential for combination therapies core.ac.uk.

Mycophenolic acid is another well-known IMPDH inhibitor that functions by inhibiting de novo purine (B94841) biosynthesis, leading to decreased RNA and DNA synthesis fishersci.finih.gov. Like this compound and Ribavirin, it affects guanine nucleotide pools fishersci.finih.gov.

Research on this compound analogues focuses on how structural modifications influence their ability to be converted to active metabolites and their subsequent impact on IMPDH activity and guanylate pools. Differential effects on IMPDH isoforms by various analogues could contribute to selective cytotoxicity in different cell types.

Induction of Apoptosis and Cell Cycle Modulation by Analogues

Beyond IMPDH inhibition and guanylate depletion, this compound and its analogues have been shown to induce apoptosis and modulate the cell cycle in cancer cells. These mechanisms contribute significantly to their antiproliferative effects.

Studies have demonstrated that this compound treatment can significantly increase apoptosis in cancer cell lines. For example, this compound induced apoptosis in oral cancer cell lines SCC-VII and SCC-25 in a concentration-dependent manner, increasing the activation levels of caspase-3 and caspase-9 ajol.info. This suggests the involvement of the caspase-dependent apoptotic pathway ajol.info.

Novel thiazole derivatives, including this compound analogues, have also been investigated for their ability to induce apoptosis. Compound 4, a 1,3-thiazole derivative, significantly increased both early and late-stage apoptosis in MCF-7 breast cancer cells mdpi.com. This compound also induced necrosis mdpi.com.

Cell cycle modulation is another key effect of this compound and its analogues. IMPDH inhibitors generally cause a block in the S phase of the cell cycle due due to the impact on DNA synthesis precursors core.ac.uk. However, purine nucleoside analogs can affect both mitotic and quiescent cell cycle phases core.ac.uk.

Specific analogues have shown differential effects on cell cycle progression. For instance, a novel 1,3-thiazole derivative (compound 4) induced cell cycle arrest at the G1 stage in MCF-7 cells while decreasing the population in the G2/M phase mdpi.com. Another study on novel thiazole derivatives indicated that compound 8 induced apoptosis in the pre-G1 phase and halted the cell cycle in the G1 and S phases in breast cancer cells nih.gov.

Some this compound analogues have been shown to induce apoptosis through specific pathways. A lead molecule (compound 5i) from a series of indole-based phenylthiazolyl-dihydropyrazolone hybrids, which are considered thiazole derivatives, induced apoptosis in MCF-7 breast cancer cells and caused G0 phase cell cycle arrest researchgate.net.

The induction of apoptosis and cell cycle arrest by this compound analogues highlights their potential as anticancer agents, acting through mechanisms downstream of IMPDH inhibition or potentially through additional targets.

Here is a table summarizing some effects on apoptosis and cell cycle:

CompoundCell LineApoptosis InductionCell Cycle ModulationKey FindingsSource
This compoundSCC-VIIYesNot specifiedIncreased caspase-3 and caspase-9 activation. ajol.info
This compoundSCC-25YesNot specifiedIncreased caspase-3 and caspase-9 activation. ajol.info
This compoundB16/C3Significant increaseNot specifiedIncreased apoptotic nuclei. nih.gov
1,3-thiazole 4MCF-7Significant increaseG1 arrest, decreased G2/MIncreased early and late-stage apoptosis; induced necrosis. mdpi.com
Thiazole Derivative 8MCF-7YesG1 and S arrest, pre-G1 apoptosisInduced apoptosis in pre-G1 phase; halted cell cycle in G1 and S phases. nih.gov
Indole-thiazole 5iMCF-7YesG0 arrestInduced apoptosis; caused G0 phase cell cycle arrest. researchgate.net
Bis-thiazole 5fKF-28Appreciated (82.76%)G1 arrestSignificant apoptotic cell death. frontiersin.org

Advanced Research Methodologies and Techniques in Tiazofurin Studies

Biochemical Assays for Enzyme Activity and Metabolite Quantification

Biochemical assays are fundamental to understanding how Tiazofurin (B1684497) affects key metabolic pathways, particularly the synthesis of guanine (B1146940) nucleotides.

IMPDH Activity Assays

Measuring the activity of IMPDH is critical for evaluating the direct biochemical target of this compound's active metabolite, TAD. Assays for IMPDH activity typically involve monitoring the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by IMPDH, often coupled with the reduction of NAD+ to NADH. mdpi.com The production of NADH can be quantified spectrophotometrically. Researchers have developed cytochemical assays for identifying cells containing IMPDH and measuring their sensitivity to IMPDH inhibitors like this compound. nih.gov These assays can be optimized on cell lines, such as human leukemia cell lines, to establish reference values for enzyme activity and determine assay specificity using different substrates and inhibitors. nih.gov A reduction in IMPDH activity has been observed in cells exposed to this compound at concentrations below those causing apparent cell damage. nih.gov

HPLC for Nucleotide and Dinucleotide Pool Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotide and dinucleotide pools, including this compound's active metabolite, TAD, and its precursors. Ion-pair reversed-phase HPLC methods have been developed for the simultaneous separation and quantification of various purine (B94841), pyrimidine (B1678525), and pyridine (B92270) nucleotides from cell extracts. longdom.orglongdom.org These methods are sensitive and reliable, allowing for the accurate measurement of nucleotide levels in studies involving inhibitors like this compound. longdom.orglongdom.org

HPLC has been used to determine the concentration of TAD in biological samples, which is a key indicator of this compound sensitivity and potential drug resistance. nih.gov A highly sensitive HPLC method for TAD determination in mononuclear cells of leukemic patients treated with this compound allowed for the separation and accurate quantification of TAD along with thirteen other biologically relevant nucleotides. nih.gov The method involved using a specific column and an ammonium (B1175870) phosphate (B84403) buffer system, with TAD eluting at a characteristic retention time. nih.gov

Studies using HPLC have shown that this compound treatment leads to a reduction in cellular NAD and GTP content. longdom.org For example, treatment with this compound resulted in a 20% to 89% reduction in NAD and GTP content compared to control in various cell lines. longdom.org

Table 1: Effect of this compound on Nucleotide Levels in Cancer Cells (Illustrative Data)

Cell LineThis compound ConcentrationNAD Level (% of Control)GTP Level (% of Control)Source
HeLa4 hrs incubationReduced (20-89%)Reduced (20-89%) longdom.org
HepaticNot specifiedReducedReduced longdom.org
ColorectalNot specifiedReducedReduced longdom.org
Mice LeukemicNot specifiedReducedReduced longdom.org

Note: Specific concentrations and exact percentage reductions vary depending on the study and cell line. The table summarizes general findings.

HPLC methods have also been developed for the simultaneous determination of this compound, its esters, and TAD in biological samples, enabling kinetic studies of cellular uptake and metabolism. nih.gov

Radiolabeling Studies for Metabolic Tracing

Radiolabeling studies are invaluable for tracing the metabolic fate of this compound and its conversion into active metabolites within cells and organisms. Using radiolabeled this compound allows researchers to track its uptake, distribution, and biotransformation. researchgate.netescholarship.org

Studies using radiolabeled this compound have demonstrated its phosphorylation at the 5'-hydroxyl position in various organs, with the liver, striated muscles, and kidney showing prominent synthesis of TAD. researchgate.net These studies can help determine the extent of absorption, bioavailability, tissue distribution, and the formation of metabolites. researchgate.net

Incubation of human myeloid leukemic cells with radiolabeled this compound has shown significantly higher concentrations of TAD produced compared to bone marrow cells from healthy volunteers, supporting the consideration of this compound in treating myelocytic leukemia. scispace.com Radiolabeling with isotopes like 14C or 3H allows for the visualization, tracking, and quantification of the labeled compounds and their metabolites, providing insights into metabolic pathways and enzyme activities involved in this compound processing. researchgate.netresearchgate.netnih.gov

Cellular and Molecular Biology Techniques

Beyond biochemical analysis, cellular and molecular biology techniques are essential for evaluating the functional consequences of this compound treatment on cell behavior, growth, and survival.

Cell Culture Models and Cytotoxicity Assays (e.g., MTT, Clonogenic Assays)

Cell culture models are widely used to study the effects of this compound on various cancer cell lines. mdpi.commedchemexpress.comlongdom.orgajol.inforesearchgate.netaacrjournals.orgnih.gov These models allow for controlled experiments to assess this compound's cytotoxicity and its impact on cell proliferation.

Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and clonogenic assays, are commonly employed to quantify cell viability and assess the inhibitory effect of this compound on cell growth. medchemexpress.comajol.inforesearchgate.netnih.govucl.ac.uk The MTT assay measures mitochondrial succinate (B1194679) dehydrogenase activity as an indicator of cell viability. ucl.ac.uk this compound has been shown to inhibit the viability of various cancer cell lines in a concentration-dependent manner using the MTT assay. medchemexpress.comajol.info For instance, this compound treatment reduced the proliferation of oral cancer cells (SCC-VII and SCC-25) to 25% and 22%, respectively, at a dose of 2.0 µM. ajol.info

Clonogenic assays assess the ability of single cells to form colonies, providing a measure of reproductive cell death. This compound has demonstrated growth inhibition in clonogenic assays. researchgate.net

Table 2: this compound Cytotoxicity in Selected Cancer Cell Lines (Illustrative Data from MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (% of Control)Source
SCC-VII2.025 ajol.info
SCC-252.022 ajol.info
HL60IC5050 medchemexpress.com
HT-29IC5050 medchemexpress.com

Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Specific values may vary between studies.

Cell culture studies have also investigated this compound's ability to induce differentiation in certain cancer cell types. aacrjournals.orgnih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content, cell cycle distribution, and apoptosis. This method allows researchers to determine how this compound affects cell cycle progression and induces programmed cell death. ajol.infospandidos-publications.comnih.govecmjournal.orgiiarjournals.org

Analysis of cell cycle distribution by flow cytometry using propidium (B1200493) iodide staining can reveal cell cycle arrest induced by this compound. spandidos-publications.comiiarjournals.org Studies have shown that this compound can cause a block in the S phase of the cell cycle. spandidos-publications.com

Flow cytometry is also widely used to detect and quantify apoptosis. Techniques such as Annexin V staining and analysis of hypodiploid nuclei (sub-G0-G1 peak) after propidium iodide labeling are common approaches. ajol.infospandidos-publications.comecmjournal.org this compound treatment has been shown to significantly increase the percentage of apoptotic cells in various cancer cell lines. ajol.infospandidos-publications.comnih.gov For example, this compound at 2.0 µM increased apoptosis in SCC-VII cells to 68.71% and in SCC-25 cells to 70.46%, compared to control cells. ajol.info this compound has been shown to induce apoptosis in myeloid and lymphoid leukemia cell lines. researchgate.net

Table 3: this compound-Induced Apoptosis in Selected Cancer Cell Lines (Illustrative Data from Flow Cytometry)

Cell LineThis compound Concentration (µM)Apoptosis (% of Cells)Source
SCC-VII2.068.71 ajol.info
SCC-252.070.46 ajol.info
HL6020Increased spandidos-publications.com
B16/C3Not specifiedSignificant increase nih.gov

Note: Specific increases in apoptosis may vary depending on the study, cell line, and treatment duration.

Flow cytometry can also be used in conjunction with other markers to assess changes in mitochondrial membrane potential, which is an indicator of early apoptosis. spandidos-publications.com

Western Blotting for Protein Expression and Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into protein expression levels and the activation status of signaling pathways. In this compound research, Western blotting has been employed to assess changes in the expression of proteins involved in cell proliferation, apoptosis, and signal transduction pathways affected by guanine nucleotide depletion.

Studies have utilized Western blotting to examine the impact of this compound on key signaling molecules. For instance, research on oral cancer cells treated with this compound showed that Western blotting was used to assay protein expressions, revealing that this compound treatment suppressed the expression of F-actin and downregulated the expressions of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) ajol.infoajol.info. These findings suggest that this compound targets the Akt/mTOR pathway, which plays a crucial role in regulating protein synthesis and cell survival. ajol.info Western blotting also confirmed the activation levels of caspase-3 and caspase-9, indicating the induction of apoptosis by this compound in these cells. ajol.infoajol.info

Another study investigating the differentiation of human prostate cancer PC-3 cells induced by IMPDH inhibitors, including this compound, utilized Western blotting to determine changes in protein expression, such as fibronectin and keratins, which are markers of differentiation. aacrjournals.org

Table 1: Western Blotting Findings in this compound Studies

Cell Line / ModelThis compound ConcentrationTreatment DurationKey Protein Changes Observed (via Western Blot)Relevant Signaling PathwaySource
SCC-VII and SCC-25 (Oral Cancer Cells)2.0 µM48 hSuppressed F-actin expression; Downregulated p-Akt and p-mTOR expressions; Increased activated caspase-3 and caspase-9.Akt/mTOR pathway, Apoptosis pathway ajol.infoajol.info
PC-3 (Prostate Cancer Cells)400 µmol/L3 daysInduced expression of prostasomal proteins and keratins (differentiation markers).Differentiation pathways aacrjournals.org

These examples highlight the utility of Western blotting in demonstrating the effects of this compound on specific protein targets and signaling cascades relevant to its anti-proliferative and differentiation-inducing activities.

RT-PCR and Gene Expression Profiling

Reverse transcription polymerase chain reaction (RT-PCR), including quantitative RT-PCR (qRT-PCR), and gene expression profiling techniques are employed to analyze the levels of messenger RNA (mRNA) transcripts, providing insights into gene expression changes in response to this compound treatment. These methods help to understand how this compound affects gene transcription, which can precede changes in protein levels.

Research has shown that this compound can modulate the expression of specific genes. For instance, studies have demonstrated that this compound treatment leads to the downregulation of oncogenes like c-myc and c-Ha-ras in rat hepatoma cells. nih.gov This downregulation was observed following a decrease in GTP concentration, supporting the link between guanine nucleotide depletion and oncogene expression. nih.gov In oral cancer cells, this compound treatment significantly promoted the expression of miR-204. ajol.infoajol.info

Gene expression profiling, often performed using techniques like microarrays or RNA sequencing, allows for a broader analysis of how this compound affects the transcriptome. While the provided search results primarily focus on specific gene analysis via RT-PCR or Northern blotting (an older method for RNA detection), the principle of assessing global or targeted gene expression changes is fundamental to understanding the cellular response to this compound at the transcriptional level. For example, gene expression profiles were determined in human erythroleukemia K562 cells upon treatment with IMPDH inhibitors, including this compound, to identify differentially expressed genes, such as IMPDH2. nih.gov

Table 2: Gene Expression Changes Induced by this compound

Cell Line / ModelThis compound EffectGenes/miRNAs Affected (Technique Used)Relevant Cellular ProcessSource
Rat hepatoma 3924A cellsDownregulationc-myc, c-Ha-ras (Dot-blot)Cell proliferation nih.gov
SCC-VII and SCC-25 (Oral Cancer Cells)UpregulationmiR-204 (Method not specified in snippet, but context implies molecular analysis)Potential tumor suppression ajol.infoajol.info
K562 (Human Erythroleukemia)Increased expression of IMPDH2 mRNA observed upon treatment with IMPDH inhibitors including this compound.IMPDH2 (Quantitative RT-PCR, Microarray)Nucleotide synthesis, Drug resistance nih.gov

These studies underscore the importance of analyzing gene expression to understand the upstream molecular events triggered by this compound.

Structural Biology Approaches

Structural biology techniques provide detailed information about the three-dimensional structures of biological molecules and their interactions. These approaches are crucial for understanding how this compound and its active metabolite, TAD, interact with their target enzyme, IMPDH, at an atomic level, which can inform drug design and optimization.

Crystallography of IMPDH-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of proteins and protein-ligand complexes. In the context of this compound, crystallography has been vital for understanding how TAD binds to and inhibits IMPDH.

Crystal structures of human type II IMPDH in complex with analogs of TAD, such as selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), have been determined. pnas.orgpnas.orgnih.gov These structures reveal that the dinucleotide analog binds at the NAD binding site of IMPDH, located at the monomer-monomer interface of the enzyme's homotetramer structure. pnas.orgpnas.orgnih.gov The structural data show how the thiazole-4-carboxamide (B1297466) moiety of the analog interacts within the binding pocket and how the adenosine (B11128) end interacts with specific residues. pnas.orgpnas.org These structural insights are critical for understanding the molecular basis of IMPDH inhibition by this compound's active metabolite and can guide the design of new, more potent, or selective inhibitors. pnas.orgpnas.orgnih.govacs.org

Table 3: Crystallographic Studies of IMPDH-Inhibitor Complexes

Enzyme SourceInhibitor/Analog StudiedResolution (Å)Key Structural FindingsSource
Human type II IMPDHSelenazole-4-carboxamide adenine dinucleotide (SAD, an analog of TAD)2.9Binding at the NAD site at the monomer-monomer interface; Interactions of the analog within the binding pocket. pnas.orgpnas.orgnih.gov
M. thermoresistible IMPDH ΔCBSFragment inhibitors (relevant to IMPDH inhibition strategies)1.45 (for one fragment complex)Binding site and interactions of fragment inhibitors, providing insights for lead development. acs.org

These crystallographic studies provide invaluable atomic-level details about the interaction between IMPDH and TAD or its analogs, which is fundamental to understanding this compound's mechanism.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Compound Characterization

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for the characterization and structural elucidation of this compound, its metabolites, and related compounds.

NMR spectroscopy provides detailed information about the structure and purity of molecules by analyzing the magnetic properties of atomic nuclei. 1H NMR and 13C NMR are commonly used techniques. Studies involving the synthesis and characterization of this compound and its analogs have utilized NMR spectroscopy to confirm their chemical structures. clockss.orgsemanticscholar.orggoogle.comresearchgate.net For instance, NMR studies, including 1H-NOE, 2D-NOESY, and [1H, 13C] gated-decoupling methods, have been used to provide unequivocal evidence for the structure of this compound analogs and assign configurations. clockss.orgsemanticscholar.org The NMR spectrum of this compound itself has also been reported and used for comparison with analogs. clockss.org

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which helps in identifying its structure. MS analysis has been applied to characterize this compound's active metabolite, TAD, confirming its dinucleotide structure. ontosight.ainih.gov Mass spectra of synthetic this compound and its derivatives have also been obtained to confirm their molecular weights and fragmentation patterns. clockss.orgresearchgate.netsemanticscholar.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) have been used for the characterization of related thiazole (B1198619) compounds. semanticscholar.org

Table 4: Spectroscopic Methods Used in this compound Studies

TechniqueApplication in this compound ResearchSource
NMR SpectroscopyStructural confirmation and elucidation of this compound and its analogs; Assignment of configurations. clockss.orgsemanticscholar.orggoogle.comresearchgate.net
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns; Characterization of this compound and its metabolites (e.g., TAD). ontosight.ainih.govclockss.orgresearchgate.netsemanticscholar.org

These spectroscopic methods are fundamental for confirming the identity and purity of this compound and related compounds synthesized for research purposes and for characterizing its active metabolite.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Tiazofurin (B1684497) Metabolome and Interactome

A comprehensive understanding of how this compound is metabolized within biological systems and how it interacts with various cellular components is crucial. This compound is a prodrug that is intracellularly converted to its active metabolite, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), by cellular enzymes, including nicotinamide (B372718)/nicotinic acid adenylyltransferase (NMNAT). mdpi.comebi.ac.ukcapes.gov.brresearchgate.netresearchgate.net TAD acts as an NAD analogue, binding to the NAD cofactor site of IMPDH and inhibiting its activity. mdpi.comresearchgate.nettaylorfrancis.comscilit.com

While the primary metabolic pathway to TAD is established, a complete elucidation of the this compound metabolome would involve identifying all intermediate and downstream metabolites, their enzymatic conversions, and their cellular concentrations under different physiological and pathological conditions. This could reveal alternative metabolic fates of this compound that might contribute to its effects or to the development of resistance.

Furthermore, investigating the this compound and TAD interactome at a molecular level is essential. Beyond the well-characterized interaction with IMPDH, TAD, being an NAD analogue, could potentially interact with other NAD-dependent enzymes. mdpi.comscilit.com Studies have shown that TAD can competitively inhibit other dehydrogenases, albeit with lower affinity compared to IMPDH. scilit.com A thorough interactome study could identify these off-target interactions, providing insights into potential side effects or novel therapeutic applications. Understanding how this compound and its metabolites interact with proteins, nucleic acids, and other cellular molecules could unveil a more complete picture of its biological activities.

Further Investigation into Off-Target Effects at the Molecular Level

Although this compound's primary mechanism involves IMPDH inhibition, further investigation into its off-target effects at the molecular level is warranted. The depletion of guanine (B1146940) nucleotides due to IMPDH inhibition can have widespread consequences on various cellular processes dependent on GTP, including signal transduction pathways. researchgate.netnih.govashpublications.org Research has indicated that this compound can influence signal transduction by affecting GTP-binding proteins and downregulating certain protooncogenes like c-myc and c-myb. researchgate.netnih.govashpublications.orgpnas.orgnih.govaacrjournals.org

Future studies should aim to systematically identify and characterize these off-target interactions and their downstream effects using advanced molecular techniques. This includes exploring the impact of guanine nucleotide depletion on a broader range of signaling pathways, enzyme activities, and gene expression profiles. Identifying the specific molecular targets and pathways affected by this compound beyond IMPDH could help in predicting and mitigating adverse effects and potentially uncover new therapeutic targets or indications for this compound or its analogues.

Development of Novel IMPDH Inhibitors Based on this compound Scaffold

The this compound scaffold, with its thiazole-4-carboxamide and ribofuranosyl moieties, has proven effective in inhibiting IMPDH. wikipedia.orgmdpi.com This provides a strong basis for the development of novel IMPDH inhibitors with improved properties. Future research should focus on the rational design and synthesis of this compound analogues with enhanced potency, selectivity for specific IMPDH isoforms (IMPDH1 or IMPDH2), improved pharmacokinetic profiles, and reduced toxicity. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor, exploring modifications to the thiazole (B1198619) ring, the ribofuranosyl sugar, and the linker region to optimize binding affinity to IMPDH and minimize off-target interactions. csic.esnih.govresearchgate.netresearchgate.net Novel synthetic strategies can be employed to generate diverse libraries of this compound analogues for screening. csic.es The aim is to develop compounds that retain the core IMPDH inhibitory activity of this compound but possess superior pharmacological characteristics, potentially leading to more effective and safer therapeutic agents.

Strategies to Circumvent or Overcome Resistance Mechanisms

Resistance to this compound is a significant challenge that limits its clinical efficacy. ncats.io Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Research has identified several factors contributing to this compound resistance, including decreased intracellular activation of this compound to TAD due to reduced NMNAT activity, increased degradation of TAD by phosphodiesterases, increased IMPDH activity, altered drug transport, and expansion of guanine salvage pathways. ncats.iocapes.gov.brtaylorfrancis.comnih.govnih.govpopline.orgaacrjournals.org

Future research should focus on developing strategies to circumvent or overcome these resistance mechanisms.

Combination Therapies Targeting Redundant Pathways

One promising strategy is the use of combination therapies. By combining this compound with agents that target redundant pathways or counteract resistance mechanisms, it may be possible to enhance its efficacy and prevent the emergence of resistance. aacrjournals.orgimrpress.comnih.govcapes.gov.br For example, combining this compound with inhibitors of guanine salvage pathways could prevent resistant cells from bypassing the block in de novo guanine synthesis. Combining this compound with agents that upregulate NMNAT activity or inhibit TAD degradation could enhance the formation and stability of the active metabolite. Preclinical studies have shown synergistic effects of this compound with other antimetabolites and alkylating agents. aacrjournals.orgnih.gov Further research is needed to identify optimal drug combinations and understand the underlying mechanisms of synergy.

Exploration of this compound's Role in Specific Cellular Differentiation Programs

Beyond its cytotoxic effects on rapidly proliferating cells, this compound has been shown to induce differentiation in certain cancer cell lines, such as human erythroleukemia K-562 cells and promyelocytic leukemia HL-60 cells. researchgate.netmdpi.compnas.orgnih.govaacrjournals.orgnih.govpnas.orgkoreascience.kr This differentiation-inducing activity is linked to the depletion of guanine nucleotides and subsequent changes in gene expression, including the downregulation of protooncogenes. researchgate.netpnas.orgnih.govaacrjournals.org

Future research should further explore this compound's role in specific cellular differentiation programs. This includes investigating the molecular pathways and signaling cascades involved in this compound-induced differentiation in various cell types. Understanding how this compound modulates gene expression and epigenetic modifications during differentiation could provide insights into its potential use as a differentiation-inducing agent in cancer therapy or in regenerative medicine. Identifying specific cell types or conditions where this compound can effectively induce differentiation could lead to novel therapeutic strategies.

Advanced Preclinical Models for Efficacy and Mechanistic Studies

Advanced preclinical models play a crucial role in evaluating the efficacy and dissecting the mechanisms of action of potential therapeutic agents like this compound. These models aim to better recapitulate the complexity of human cancers compared to traditional cell line cultures.

Cell Lines: While traditional cell lines have been used to study this compound's in vitro activity against various human cancer types, including leukemia, colon, lung, ovarian, renal, breast, and melanoma, more advanced cell-based models are being explored mdpi.comsemanticscholar.org. Studies have shown differential sensitivity to this compound across various cancer cell lines, which can be correlated with the intracellular accumulation of its active metabolite, TAD, and the activity of enzymes involved in its metabolism, such as NAD pyrophosphorylase and TAD-phosphodiesterase nih.gov. For instance, sensitive human lung cancer cell lines accumulated approximately 10 times higher concentrations of TAD compared to resistant lines nih.gov.

Cell Line TypeSensitivity to this compoundKey FindingReference
Human Lung Cancer CellsSensitiveHigher TAD accumulation, higher NAD pyrophosphorylase, lower phosphodiesterase nih.gov
Human Lung Cancer CellsResistantLower TAD accumulation, lower NAD pyrophosphorylase, higher phosphodiesterase nih.gov
Murine L1210 LeukemiaLess sensitive than LLAKClonogenic assay results psu.edu
Human Melanoma MM-96Highly resistantClonogenic assay results psu.edu
HL60 (Promyelocytic Leukemia)DifferentiatedInduced differentiation mdpi.com
K-562 (Erythroleukemia)DifferentiatedInduced differentiation and apoptosis mdpi.comfrontiersin.orgfrontiersin.org
Murine Erythroleukemia (MEL)Induced hemoglobin productionInduced hemoglobin production, blocked by guanosine (B1672433) nih.gov

Animal Models: In vivo preclinical studies using murine tumor models have demonstrated the cytotoxicity of this compound against various tumors, including Lewis lung carcinoma, hepatoma 3924A, and P388 and L1210 murine leukemias mdpi.com. This compound was observed to be most efficacious against hematological malignancies in these models, with selective accumulation of TAD in leukemia cells compared to normal leukocytes mdpi.com. Studies have also investigated the therapeutic synergism of this compound in combination with other agents like cisplatin (B142131) and 6-thioguanine (B1684491) in P388 leukemia models aacrjournals.org. Animal models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, have also been used to study the effects of this compound, sometimes in combination with ribavirin (B1680618) taylorandfrancis.com.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are increasingly used as they better preserve tumor heterogeneity and the tumor microenvironment, potentially offering improved predictability of clinical responses compared to cell line xenografts thno.orgnih.govyoutube.com. While the provided search results mention the use of PDX models in general cancer research and for evaluating other drugs thno.orgnih.govyoutube.comresearchgate.netiu.edu, specific detailed findings on this compound efficacy or mechanisms in PDX models were not prominently featured in the immediate search results. However, the shift towards more representative models like PDXs indicates a potential avenue for future this compound research.

Organoid Models: Patient-derived organoids (PDOs) are emerging as valuable ex vivo models that retain key characteristics of the original tumor and are being explored for functional precision medicine and drug screening iu.eduarxiv.org. PDOs allow for the assessment of drug sensitivity in a 3D environment that more closely mimics the in vivo setting than 2D cell cultures iu.eduarxiv.org. While the search results highlight the utility of organoids in preclinical studies and drug efficacy prediction iu.eduarxiv.orgresearchgate.net, specific detailed research findings on this compound evaluated in organoid models were not extensively found in the provided snippets. This suggests that organoid models could represent an unexplored avenue for future this compound research, particularly for evaluating its efficacy and mechanisms in a more physiologically relevant context.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

Omics technologies provide comprehensive insights into the molecular changes induced by therapeutic agents and can help elucidate mechanisms of action, identify biomarkers of response or resistance, and uncover new therapeutic targets.

Genomics: Genomic studies related to this compound have primarily focused on gene expression changes, particularly concerning its target enzyme, IMPDH. Research has shown increased IMPDH gene expression in certain cancer types mdpi.comsemanticscholar.org. Resistance to this compound has been associated with decreased activity of nicotinamide mononucleotide adenylyltransferase (NMNAT), an enzyme involved in the metabolic activation of this compound to TAD mdpi.comsemanticscholar.org. Genomic approaches have also been used in broader chemical genomics screens to identify host factors relevant to viral replication, where this compound has shown some antiviral activity mdpi.com. Studies have also investigated the effects of this compound on protooncogene expression, noting that unlike some differentiating agents, this compound did not cause detectable changes in c-myc and c-myb RNA levels in mouse erythroleukemia cells nih.gov.

Proteomics: Proteomic studies can reveal changes in protein expression and modification in response to this compound treatment, providing insights into affected pathways. While the provided search results include examples of proteomic analyses in other contexts, such as studying the effects of tea tree oil on Botrytis cinerea or characterizing melanoma cell lines frontiersin.orgfrontiersin.orgunict.it, specific detailed proteomic studies directly investigating the effects of this compound were not extensively detailed. However, the increased expression of IMPDH2, the inducible isoform of IMPDH and a key target of this compound, has been observed in highly proliferating cells like cancer cells and characterized through proteomic analysis in melanoma cells unict.it. This suggests that proteomics can be a valuable tool for studying this compound's impact on its direct target and downstream protein networks.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system and can provide a snapshot of the metabolic state and how it is altered by drug treatment. This compound's primary mechanism involves disrupting guanine nucleotide biosynthesis by inhibiting IMPDH, leading to a depletion of GTP mdpi.comnih.govnih.govecmjournal.orgacs.orgiiarjournals.org. Metabolomic studies are well-suited to directly measure these changes in nucleotide pools and investigate the broader metabolic consequences of IMPDH inhibition. While the provided search results mention metabolomics in the context of diabetes research and the effects of other compounds on metabolic pathways oup.comsci-hub.box, they also highlight that this compound's action leads to a decrease in guanosine triphosphate and a reduction in the intracellular nucleotide pool ecmjournal.org. Metabolomic analysis could be applied to further detail the specific metabolic alterations induced by this compound in various cancer types and to identify metabolic biomarkers of response or resistance. Research has also explored the regulation of purine (B94841) and pyrimidine (B1678525) metabolism by factors like insulin (B600854) and resistance to this compound oup.comkarger.com.

The application of these omics technologies, particularly in conjunction with advanced preclinical models like PDXs and organoids, holds significant potential for future this compound research to gain a deeper understanding of its complex interactions within the tumor microenvironment, identify patient populations most likely to respond, and develop rational combination therapies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate Tiazofurin's mechanism of action in cancer cell models?

  • Methodological Answer : Begin with in vitro enzymatic assays (e.g., IMP dehydrogenase inhibition studies) paired with metabolomic profiling to identify downstream pathway disruptions. Validate findings using gene knockout models (e.g., CRISPR-Cas9) to isolate target specificity. Cross-reference results with existing literature to identify gaps (e.g., conflicting reports on nucleotide depletion efficacy) .

Q. How should researchers design dose-response studies for this compound to balance cytotoxicity and therapeutic efficacy?

  • Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 μM) in cell viability assays (MTT or ATP-based luminescence). Include positive controls (e.g., methotrexate) and negative controls (vehicle-only). Use Hill slope analysis to calculate IC50 and assess therapeutic windows. Replicate across ≥3 cell lines to account for heterogeneity .

Q. What analytical techniques are critical for assessing this compound purity and stability in preclinical formulations?

  • Methodological Answer : Use HPLC with UV/Vis detection (λ = 260 nm) and C18 columns for purity analysis. For stability, conduct accelerated degradation studies under varying pH/temperature conditions, validated via mass spectrometry (LC-MS) to identify breakdown products. Document protocols per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across heterogeneous tumor microenvironments?

  • Methodological Answer : Apply spatial transcriptomics or single-cell RNA sequencing to map metabolic heterogeneity in tumor samples. Correlate this compound sensitivity with IMPDH2 expression levels. Use patient-derived xenograft (PDX) models to validate findings in vivo. Meta-analyze clinical trial data to adjust for confounding variables (e.g., hypoxia) .

Q. What strategies optimize this compound’s pharmacokinetic profile while minimizing off-target effects in in vivo models?

  • Methodological Answer : Develop nanoparticle-based delivery systems (e.g., liposomal encapsulation) to enhance bioavailability. Conduct pharmacokinetic (PK) studies with LC-MS quantification of plasma/tissue concentrations. Pair with toxicogenomic profiling (RNA-seq of liver/kidney tissues) to assess off-target gene modulation .

Q. How should resistance mechanisms to this compound be investigated at the genomic and metabolic levels?

  • Methodological Answer : Generate resistant cell lines via chronic exposure (6–12 months). Perform whole-exome sequencing to identify mutations (e.g., IMPDH2 variants) and flux balance analysis (FBA) of metabolic networks. Validate candidate pathways using siRNA knockdown and rescue experiments .

Methodological Frameworks

  • Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, followed by Bayesian meta-analysis to quantify evidence strength .
  • Literature Synthesis : Leverage Boolean search strings (e.g., "this compound AND (IMPDH inhibition OR resistance)") in PubMed/Scopus, filtered by impact factor ≥5 journals (2015–2025) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.